molecular formula C9H17ClN2O B8096194 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

Cat. No.: B8096194
M. Wt: 204.70 g/mol
InChI Key: LMIQBCYMIMCPQZ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride (CAS 1240315-28-9) is a high-purity chiral building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H17ClN2O and a molecular weight of 204.70 g/mol, this compound features a stereochemically defined structure that combines piperidine and pyrrolidinone motifs . This fusion provides a three-dimensional, sp3-hybridized scaffold that is highly valuable for exploring pharmacophore space and generating structural diversity in bioactive molecules . The saturated, non-planar nature of its rings allows for greater three-dimensional coverage and can influence key physicochemical parameters, such as solubility and lipophilicity, which are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates . This compound serves as a key synthetic intermediate for developing novel therapeutics. Research into analogous pyrrolidinone and piperidinone-based compounds has demonstrated their potential in probing intricate biological targets, such as the urokinase receptor (uPAR), which is implicated in cancer cell invasion and metastasis . Furthermore, the pyrrolidinone scaffold is actively investigated for designing agonists of Formyl peptide receptor 2 (FPR2), highlighting its relevance in developing new anti-inflammatory agents . The specific stereochemistry of the (3S) piperidinyl substituent is a crucial feature, as the spatial orientation of functional groups can lead to distinct biological profiles and binding modes with enantioselective protein targets . This product is intended for research and development applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(3S)-piperidin-3-yl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9-4-2-6-11(9)8-3-1-5-10-7-8;/h8,10H,1-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQBCYMIMCPQZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CCCC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 1-((3S)-3-Piperidinyl)-2-pyrrolidinone Hydrochloride , a specialized chiral building block used in medicinal chemistry.

Comprehensive Structural and Functional Analysis

Executive Summary

1-((3S)-3-Piperidinyl)-2-pyrrolidinone hydrochloride is a bivalent heterocyclic scaffold characterized by a pyrrolidin-2-one (γ-lactam) ring fused via its nitrogen atom to the C3 position of a piperidine ring. The (3S)-enantiomer is a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors, G-protein coupled receptor (GPCR) ligands, and PROTAC linkers. Its structural rigidity and defined stereochemistry allow for precise orientation of pharmacophores in drug design, particularly for targets requiring specific hydrogen bonding vectors within a restricted conformational space.

Structural Characterization & Identity[1][2][3]

Chemical Identity
ParameterDetail
Chemical Name 1-((3S)-3-Piperidinyl)-2-pyrrolidinone hydrochloride
IUPAC Name 1-[(3S)-piperidin-3-yl]pyrrolidin-2-one hydrochloride
CAS Number (HCl) 1240315-28-9
CAS Number (Free Base) 1240347-03-8
Molecular Formula C₉H₁₇ClN₂O (Salt) / C₉H₁₆N₂O (Base)
Molecular Weight 204.70 g/mol (Salt) / 168.24 g/mol (Base)
Chirality (S)-Enantiomer (C3 of piperidine)
Appearance White to off-white crystalline solid
Structural Visualization

The molecule consists of two saturated nitrogen-containing rings. The pyrrolidinone acts as a neutral, polar lactam motif, while the piperidine provides a basic secondary amine site for further functionalization (e.g., reductive amination, S_NAr, or amide coupling).

ChemicalStructure Figure 1: Structural Connectivity of 1-((3S)-3-Piperidinyl)-2-pyrrolidinone HCl Piperidine Piperidine Ring (Secondary Amine) ChiralCenter C3 Chiral Center (S-Configuration) Piperidine->ChiralCenter Contains HCl HCl Salt (Counterion) Piperidine->HCl Ionic Interaction Pyrrolidinone Pyrrolidin-2-one Ring (Lactam) ChiralCenter->Pyrrolidinone N-Linked (N1 of Lactam)

Synthetic Pathway & Manufacturing

The synthesis of the (3S)-enantiomer requires strict control of stereochemistry, typically starting from the chiral pool (L-aspartic acid derivatives or resolved 3-aminopiperidine). The industrial standard route utilizes N-protected (S)-3-aminopiperidine to prevent polymerization and ensure regioselectivity.

Synthesis Protocol (Boc-Route)

Step 1: Acylation. (S)-1-Boc-3-aminopiperidine is reacted with 4-chlorobutyryl chloride in the presence of a base (TEA or DIPEA) to form the acyclic amide intermediate. Step 2: Cyclization. The intermediate undergoes intramolecular alkylation using a strong base (NaH or KOtBu) in THF to close the pyrrolidinone ring. Step 3: Deprotection & Salt Formation. The Boc group is removed using HCl in dioxane or TFA, followed by crystallization as the hydrochloride salt.

Synthesispathway Figure 2: Synthetic Route for 1-((3S)-3-Piperidinyl)-2-pyrrolidinone HCl Start Starting Material (S)-1-Boc-3-aminopiperidine Inter1 Intermediate 1 Acyclic Chloro-Amide Start->Inter1 Acylation (TEA, DCM, 0°C) Reagent Reagent 4-Chlorobutyryl Chloride Reagent->Inter1 Inter2 Intermediate 2 1-(1-Boc-3-piperidinyl)-2-pyrrolidinone (Cyclized) Inter1->Inter2 Cyclization (NaH, THF, Reflux) Product Final Product 1-((3S)-3-Piperidinyl)-2-pyrrolidinone HCl Inter2->Product Deprotection (4M HCl/Dioxane)

[1]

Key Experimental Considerations
  • Stereochemical Integrity: The use of (S)-1-Boc-3-aminopiperidine (CAS 625471-18-3) ensures the final product retains >98% ee. Racemization is minimal under standard acylation conditions but can occur if the cyclization temperature exceeds 80°C for prolonged periods.

  • Purification: The intermediate Boc-protected lactam is lipophilic and easily purified by silica chromatography. The final HCl salt is water-soluble and hygroscopic; storage under inert gas (Ar/N2) is recommended.

Applications in Drug Discovery

This scaffold serves as a "bivalent linker" and pharmacophore in several high-value therapeutic classes:

  • JAK Inhibitors: The piperidine ring mimics the aliphatic cycle found in Tofacitinib and Ruxolitinib analogs, providing solubility and a vector for the "warhead" (e.g., cyanoacrylamide) or the hinge-binding motif (e.g., pyrrolopyrimidine).

  • GPCR Ligands: The pyrrolidinone oxygen acts as a hydrogen bond acceptor, while the piperidine nitrogen allows for attachment to aryl cores, modulating affinity for receptors like CCR2 or 5-HT.

  • PROTAC Linkers: The rigid sp3-rich structure offers defined exit vectors compared to flexible alkyl chains, improving the permeability and physicochemical properties of proteolysis-targeting chimeras.

Physicochemical Properties & Stability[5]

PropertyValue / Observation
Solubility Highly soluble in water, DMSO, Methanol. Insoluble in Hexane, Et2O.
Hygroscopicity Moderate to High. The HCl salt absorbs atmospheric moisture.
pKa (Calc) ~9.5 (Piperidine NH), ~-0.5 (Lactam Carbonyl)
Storage -20°C, Desiccated. Protect from light.
Stability Stable in acidic media. Lactam ring may hydrolyze in strong boiling alkali (NaOH > 1M).

Handling and Safety

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The free base is an amine and may cause chemical burns; the salt is an irritant.

References

  • Sigma-Aldrich. (2025). 1-(3-piperidinyl)-2-pyrrolidinone Product Information. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1-[(3S)-piperidin-3-yl]piperidine and related scaffolds. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). CAS 1240315-28-9 Entry and MSDS Data. Retrieved from

  • EON Biotech. (2025). Catalog Entry: 1-(3S)-3-Piperidinyl-2-pyrrolidinone. Retrieved from

Sources

Therapeutic potential of 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-(3s)-3-Piperidinyl-2-pyrrolidinone Scaffolds

Abstract: The confluence of piperidine and pyrrolidinone moieties into a single, stereochemically defined scaffold, 1-(3s)-3-Piperidinyl-2-pyrrolidinone, represents a significant advancement in medicinal chemistry. This guide provides a comprehensive analysis of this privileged scaffold, elucidating its synthesis, physicochemical characteristics, and profound therapeutic potential. Primarily recognized for its role in potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of Type 2 Diabetes, the scaffold's utility extends to other promising therapeutic arenas, including cardiovascular and neurological disorders. We will dissect the intricate structure-activity relationships (SAR), provide detailed experimental methodologies to ensure reproducibility, and explore future avenues for drug discovery based on this versatile core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this chemical architecture.

Introduction: The Strategic Fusion of Privileged Heterocycles

In the landscape of drug discovery, nitrogen-containing heterocycles are paramount, with an estimated 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the piperidine and pyrrolidine rings stand out as "privileged scaffolds" due to their ubiquitous presence in natural products and pharmaceuticals.[2][3][4] The piperidine ring offers a stable, non-planar structure that can modulate lipophilicity and engage with biological targets through hydrogen bonding and conformational adaptation.[4] Similarly, the pyrrolidine ring, a core component of the amino acid proline, provides a three-dimensional architecture that can efficiently explore pharmacophore space and enhance aqueous solubility.[3][5]

The strategic combination of these two motifs into the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold creates a novel chemical entity with enhanced structural complexity and Fsp3 character—a key attribute correlated with higher clinical success rates.[1] This guide delves into the multifaceted potential of this specific scaffold, beginning with its foundational chemistry and moving through its most successful application to date—the inhibition of DPP-4—before exploring its broader therapeutic promise.

Chapter 1: The Core Scaffold: Synthesis and Molecular Architecture

The therapeutic journey of any scaffold begins with its synthesis. The creation of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone core requires a strategic approach that establishes the crucial (S)-stereocenter. While numerous methods exist for synthesizing piperidine and pyrrolidinone derivatives independently, a convergent strategy is often employed for this hybrid scaffold.[6][7][8]

General Synthetic Strategy

A plausible and efficient synthesis involves the coupling of a protected (3S)-3-aminopyrrolidin-2-one with a suitable piperidine precursor. The chirality is typically introduced early, often starting from a chiral pool material like L-glutamic acid, to ensure stereochemical fidelity.

G cluster_0 Pyrrolidinone Synthesis cluster_1 Piperidine Moiety L-Glutamic_Acid L-Glutamic Acid Pyroglutamic_Acid (S)-Pyroglutamic Acid L-Glutamic_Acid->Pyroglutamic_Acid Cyclization Protected_Amine (3S)-3-Amino-N-Boc- pyrrolidin-2-one Pyroglutamic_Acid->Protected_Amine Curtius Rearrangement & Protection Coupling Nucleophilic Substitution (SNAr or reductive amination) Protected_Amine->Coupling Piperidine_Precursor Activated Piperidine (e.g., N-substituted) Piperidine_Precursor->Coupling Deprotection Boc Deprotection (e.g., TFA) Coupling->Deprotection Final_Scaffold 1-(3S)-3-Piperidinyl- 2-pyrrolidinone Deprotection->Final_Scaffold

Caption: General synthetic workflow for the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold.

Physicochemical Causality

The power of this scaffold lies in its three-dimensional structure. The non-planar nature of both the piperidine and pyrrolidone rings allows for precise spatial orientation of substituents, which is critical for selective binding to protein targets.[3] The pyrrolidinone lactam provides a hydrogen bond acceptor, while the piperidine nitrogen can act as either a hydrogen bond donor or acceptor depending on its substitution and the physiological pH. This dual-functionality, combined with the scaffold's inherent chirality, makes it a highly adaptable platform for drug design.

Chapter 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Paradigm of Success

The most significant therapeutic application of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold is in the development of DPP-4 inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).[9][10]

The Role of DPP-4 in Glycemic Control

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][11] These incretins are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[9] By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to improved glycemic control.[10]

Mechanism of Inhibition & Structure-Activity Relationship (SAR)

Derivatives of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold have emerged as highly potent and selective DPP-4 inhibitors. The key to their success lies in how the scaffold orients specific functional groups to interact with the active site of the DPP-4 enzyme.

DPP4 DPP-4 Active Site S1 S1 Pocket (Hydrophobic, accepts nitrile) S2 S2 Pocket (Hydrophobic) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Scaffold Piperidinyl- Pyrrolidinone Core Piperidine Piperidine Ring Pyrrolidinone Pyrrolidinone Ring Nitrile Nitrile Group (or similar) Aryl_Group Aryl/Heteroaryl Group Piperidine->S1 Positions nitrile group Pyrrolidinone->Catalytic_Triad Potential H-bonding Nitrile->S1 Covalent or non-covalent interaction Aryl_Group->S2 Hydrophobic interaction

Caption: Pharmacophore model for DPP-4 inhibition by piperidinyl-pyrrolidinone derivatives.

A crucial structural feature for high potency is often the presence of a nitrile group, which can form a reversible covalent bond or strong interaction with the catalytic serine residue in the S1 pocket of DPP-4.[11][12] The piperidinyl-pyrrolidinone core acts as the central scaffold, correctly positioning the nitrile for this key interaction and placing other substituents into adjacent binding pockets.

Table 1: Structure-Activity Relationship (SAR) of DPP-4 Inhibitors

R Group on Piperidine NitrogenModification on PyrrolidinoneDPP-4 IC50 (nM)Selectivity (vs. DPP-8/DPP-9)Reference
2,4,5-TrifluorophenylNoneHigh PotencyModerate[13]
CyanobenzylNone15>3000-fold[10]
Imidazo[1,2-a]pyridine2,4-Dichlorophenyl substitution130>190-fold[11]
4-substituted-1,3,5-triazine5,5-difluoropiperidin-2-one fusedPotentHigh[13]

Note: Data is compiled and representative of trends discussed in the cited literature.

The SAR studies consistently show that lipophilic and often electron-withdrawing groups on the piperidine nitrogen enhance potency by interacting with the hydrophobic S2 pocket.[11][13] The stereochemistry at the 3-position of the pyrrolidinone ring is critical for optimal orientation within the active site.

Chapter 3: Expanding Therapeutic Horizons Beyond Diabetes

While DPP-4 inhibition is the most validated application, the structural features of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold make it a promising candidate for other therapeutic targets.

Antiarrhythmic Potential

Quantitative structure-activity relationship (QSAR) studies on related 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have demonstrated significant antiarrhythmic activity.[14][15] This activity is linked to the modulation of α1-adrenergic receptors, which play a role in cardiovascular function and blood pressure regulation.[14] The pyrrolidinone core, combined with an appropriately substituted arylpiperazine (a bioisostere for the piperidine portion), was found to be a key determinant of this activity.[14][15] This suggests that derivatives of the 1-(3s)-3-Piperidinyl-2-pyrrolidinone scaffold could be rationally designed to target cardiac ion channels or adrenergic receptors for the treatment of arrhythmias.

Central Nervous System (CNS) Applications

Both piperidine and pyrrolidinone rings are prevalent in CNS-active drugs.[4] The pyrrolidinone moiety is a core feature of nootropic agents and anticonvulsants like Levetiracetam.[16] The piperidine ring is found in numerous antipsychotics, analgesics, and antidepressants.[17][18] The ability of the combined scaffold to cross the blood-brain barrier (a property that can be tuned by modifying its lipophilicity) opens up possibilities for treating a range of neurological and psychiatric conditions, including epilepsy, schizophrenia, and depression.[16][19]

Anti-inflammatory and Anti-infective Agents

The pyrrolidine scaffold has been incorporated into novel anti-inflammatory agents, targeting enzymes like cyclooxygenase (COX).[3] Furthermore, recent studies have identified pyrrolidine-2,3-dione derivatives as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, highlighting a potential route to new antibacterial agents.[20][21] By functionalizing the 1-(3s)-3-Piperidinyl-2-pyrrolidinone core with moieties known to interact with inflammatory or microbial targets, novel drug candidates in these areas could be developed.

Chapter 4: Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential.

Protocol: Synthesis of a Representative Derivative

Objective: To synthesize 1-(4-cyanobenzyl)-(3S)-3-(piperidin-1-yl)pyrrolidin-2-one.

Materials:

  • (3S)-3-(piperidin-1-yl)pyrrolidin-2-one hydrochloride

  • 4-cyanobenzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN), anhydrous

  • Standard glassware, magnetic stirrer, heating mantle

  • Purification system (e.g., flash chromatography)

Procedure:

  • To a round-bottom flask charged with (3S)-3-(piperidin-1-yl)pyrrolidin-2-one hydrochloride (1.0 eq), add anhydrous acetonitrile to create a 0.2 M solution.

  • Add potassium carbonate (2.5 eq) to the suspension. The base is critical for deprotonating both the hydrochloride salt and the secondary amine for the subsequent reaction.

  • Add 4-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material using silica gel flash chromatography, eluting with a gradient of dichloromethane and methanol to afford the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the IC50 value of a test compound against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound and reference inhibitor (e.g., Vildagliptin)

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • In the wells of the 384-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, reference inhibitor for 0% activity).

  • Add 10 µL of recombinant human DPP-4 enzyme (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. This pre-incubation step is crucial for identifying time-dependent inhibitors.

  • Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate to each well.

  • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over 30-60 minutes at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Sources

Mechanism of Action for 1-(3S)-3-Piperidinyl-2-pyrrolidinone Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental utility of 1-(3S)-3-Piperidinyl-2-pyrrolidinone (CAS: 1240315-28-9) and its derivatives. This scaffold represents a privileged bicyclic amine motif used in the design of kinase inhibitors (specifically JAK family) and GPCR ligands.

Executive Summary

1-(3S)-3-Piperidinyl-2-pyrrolidinone is a chiral, bicyclic building block characterized by a piperidine ring substituted at the C3 position with a 2-pyrrolidinone (gamma-lactam) moiety. This scaffold serves as a critical pharmacophore in medicinal chemistry, primarily designed to function as a conformationally restricted diamine mimic .

Its core mechanism of action in drug design is twofold:

  • Entropic Optimization: The rigid pyrrolidinone ring locks the nitrogen lone pair and the spatial orientation of the piperidine, reducing the entropic penalty upon binding to protein targets (e.g., Janus Kinases or GPCRs).

  • Peptidomimetic Interaction: The lactam unit mimics the backbone carbonyl and nitrogen of peptide bonds (specifically

    
    -turns), allowing high-affinity interactions with ATP-binding pockets or allosteric sites.
    

Structural Pharmacology & Pharmacophore Analysis

The Privileged Scaffold

The compound consists of two heterocyclic rings:

  • Ring A (Piperidine): Provides a basic amine center (if N1 is unsubstituted) or serves as a linker when N1 is functionalized (e.g., with an acrylamide warhead in covalent inhibitors).

  • Ring B (Pyrrolidinone): Acts as a hydrogen bond acceptor (via the carbonyl oxygen) and a steric spacer. Unlike a flexible amine chain, the lactam ring enforces a specific dihedral angle, optimizing fit within the hydrophobic cleft of enzymes.

Mechanism of Action: Kinase Inhibition (JAK-STAT Pathway)

Compounds based on the 3-aminopiperidine scaffold (structurally homologous to 1-(3S)-3-Piperidinyl-2-pyrrolidinone) are potent inhibitors of the Janus Kinase (JAK) family.

  • Binding Mode: The pyrrolidinone group occupies the solvent-exposed region or a specific hydrophobic pocket adjacent to the ATP-binding site. The piperidine ring orients the "warhead" (e.g., a cyano group or acrylamide) to interact with the catalytic lysine or cysteine residues.

  • Signaling Blockade: By competitively inhibiting ATP binding to JAK1/JAK2/JAK3, these compounds prevent the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins.

  • Downstream Effect: This blockade inhibits the translocation of STAT dimers to the nucleus, thereby suppressing the transcription of pro-inflammatory cytokines (IL-6, IL-2, IFN-

    
    ).
    
Visualization: JAK-STAT Signaling Pathway Inhibition

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Scaffold-Based Inhibitor Inhibitor->JAK Competes with ATP (Inhibition) P_STAT p-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Transcription P_STAT->Nucleus Translocation

Caption: Mechanism of JAK inhibition by scaffold-based compounds, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Experimental Protocols & Synthesis

Synthesis of the Scaffold (Protocol)

The synthesis of 1-(3S)-3-Piperidinyl-2-pyrrolidinone typically involves the cyclization of a 3-aminopiperidine derivative with a gamma-haloacyl halide.

Reagents:

  • (S)-3-Amino-1-Boc-piperidine (Starting Material)

  • 4-Chlorobutyryl chloride

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), Anhydrous

Step-by-Step Workflow:

  • Acylation: Dissolve (S)-3-Amino-1-Boc-piperidine (1.0 eq) in anhydrous THF at 0°C. Add triethylamine (1.2 eq) followed by dropwise addition of 4-chlorobutyryl chloride (1.1 eq). Stir for 2 hours to form the linear amide intermediate.

  • Cyclization: Cool the reaction mixture to -10°C. Add NaH (60% dispersion, 2.5 eq) slowly to induce intramolecular cyclization (displacement of the terminal chloride by the amide nitrogen).

  • Deprotection: Purify the N-Boc protected intermediate. Dissolve in dioxane/HCl (4M) and stir at room temperature for 1 hour to remove the Boc group.

  • Isolation: Concentrate in vacuo to yield 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride as a white solid.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of modifying the pyrrolidinone ring size and substitution on kinase inhibitory potency (Hypothetical Data based on JAK inhibitor SAR trends).

Compound VariantRing B StructureIC50 (JAK1)IC50 (JAK2)Selectivity Profile
Core Scaffold 2-Pyrrolidinone (5-mem) 12 nM 45 nM Balanced JAK1/2
Variant A2-Piperidinone (6-mem)150 nM210 nMReduced Potency (Steric Clash)
Variant BOpen Chain Amide>1000 nM>1000 nMLoss of Entropy Advantage
Variant CN-Methyl-Pyrrolidinone8 nM100 nMIncreased JAK1 Selectivity

Therapeutic Applications

Compounds utilizing the 1-(3S)-3-Piperidinyl-2-pyrrolidinone core are investigated for:

  • Autoimmune Disorders: Rheumatoid arthritis, psoriasis, and ulcerative colitis (via JAK inhibition).

  • Neurological Disorders: The scaffold shares structural features with Racetams (nootropics) and Sigma-1 receptor ligands, suggesting potential in cognitive enhancement or neuroprotection.

  • Pain Management: As intermediates for CGRP receptor antagonists (Migraine therapy), where the piperidine-lactam motif mimics the calcitonin gene-related peptide turn structure.

References

  • PubChem. 1-[(3S)-piperidin-3-yl]pyrrolidin-2-one. National Library of Medicine.[1] Available at: [Link]

  • Accela Chem. Product Analysis: (S)-1-(3-Piperidyl)-2-pyrrolidinone Hydrochloride (CAS 1240315-28-9). Available at: [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. (Contextual reference for 3-aminopiperidine scaffolds in JAK inhibitors).

Sources

Technical Guide: (3S)- vs. (3R)-1-(Piperidin-3-yl)pyrrolidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional differences between the (3S) and (3R) isomers of 1-(piperidin-3-yl)pyrrolidin-2-one . This scaffold is a critical chiral building block in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators.[1]

Executive Summary

The 1-(piperidin-3-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] The stereochemistry at the C3 position of the piperidine ring is the defining feature that dictates the molecule's spatial orientation, solubility profile, and binding affinity.[1]

  • The (3S) Isomer: Often the bioactive conformer for kinase inhibitors (e.g., JAK3 selectivity) due to its specific vector alignment in the ATP-binding pocket.[1]

  • The (3R) Isomer: Frequently serves as a negative control (distomer) or a scaffold for targets requiring an orthogonal binding mode (e.g., specific GPCR allosteric sites).[1]

This guide dissects the critical differences between these enantiomers, providing validated protocols for their synthesis, separation, and application.

Structural Analysis & Stereochemistry

The core structure consists of a five-membered lactam (pyrrolidin-2-one ) attached to the nitrogen or carbon of a six-membered amine (piperidine ).[1] The nomenclature "1-(piperidin-3-yl)" indicates the pyrrolidinone nitrogen is bonded to the C3 carbon of the piperidine ring.[1]

Stereogenic Center Definition

The chirality resides at the C3 carbon of the piperidine ring .[1]

Feature(3S)-Isomer (3R)-Isomer
Configuration The pyrrolidinone substituent is oriented away from the observer (dashed wedge) when the piperidine nitrogen is top-right (standard view).[1]The pyrrolidinone substituent is oriented towards the observer (solid wedge).[1]
Cahn-Ingold-Prelog (CIP) Priority: N > C(pyrrolidinone) > C(piperidine) > H. Counter-clockwise (S).[1]Priority: N > C(pyrrolidinone) > C(piperidine) > H. Clockwise (R).[1]
Conformational Bias Favors a specific chair conformation where the bulky pyrrolidinone group adopts an equatorial position to minimize 1,3-diaxial interactions.[1]Enantiomeric chair conformation; identical internal energy but mirror-image spatial vector.[1]
3D Conformational Pathway (DOT Visualization)

The following diagram illustrates the structural relationship and the critical chiral center.

Stereochemistry cluster_0 Stereochemical Consequence Scaffold 1-(Piperidin-3-yl) pyrrolidin-2-one Core S_Isomer (3S)-Isomer (Bioactive Scaffold) Scaffold->S_Isomer Chiral Resolution R_Isomer (3R)-Isomer (Alternative/Distomer) Scaffold->R_Isomer Chiral Resolution Binding Target Binding Pocket (e.g., JAK Kinase ATP Site) S_Isomer->Binding High Affinity (Vector Match) R_Isomer->Binding Steric Clash (Vector Mismatch)

Figure 1: Stereochemical divergence of the piperidinyl-pyrrolidinone scaffold and its impact on target binding.[1][2]

Synthetic Methodologies

The synthesis of enantiopure isomers is achieved either through Asymmetric Synthesis (using the Chiral Pool) or Chiral Resolution of the racemate.[1]

Method A: Asymmetric Synthesis (Chiral Pool Strategy)

This is the preferred method for high-purity pharmaceutical intermediates, utilizing commercially available chiral 3-aminopiperidines.[1]

  • Starting Material: (S)-3-Aminopiperidine dihydrochloride (for 3S) or (R)-3-Aminopiperidine dihydrochloride (for 3R).[1]

  • Reagent: 4-Chlorobutyryl chloride or Ethyl 4-bromobutyrate.[1]

Protocol (For the (3S)-Isomer):

  • Protection: Protect the piperidine nitrogen of (S)-3-aminopiperidine with a Boc group to prevent side reactions.[1]

    • Reaction: (S)-3-amino-N-Boc-piperidine formation.[1]

  • Acylation: React the primary amine with 4-chlorobutyryl chloride at 0°C in DCM with TEA.

    • Intermediate: N-(1-Boc-piperidin-3-yl)-4-chlorobutanamide.[1]

  • Cyclization: Induce intramolecular cyclization using a strong base (NaH or KOtBu) in THF to form the lactam ring.[1]

    • Product: (S)-1-(1-Boc-piperidin-3-yl)pyrrolidin-2-one.[1]

  • Deprotection: Remove the Boc group using TFA/DCM or HCl/Dioxane.[1]

    • Final Yield: >85% enantiopure (S)-1-(piperidin-3-yl)pyrrolidin-2-one.[1]

Method B: Kinetic Resolution (Enzymatic)

Used when starting from racemic 3-aminopiperidine.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1]

  • Mechanism: Selective acylation of the (R)-amine leaves the (S)-amine unreacted (or vice versa depending on the acyl donor).[1]

Biological Significance & Applications

The difference between 3S and 3R is not merely structural; it is functional.[1] This scaffold is a bioisostere for cyclohexyl and phenyl rings, improving water solubility (logP reduction) and introducing a hydrogen bond acceptor (the lactam carbonyl).[1]

Comparative Biological Activity
Target Class(3S)-Isomer Utility(3R)-Isomer UtilityMechanism of Action
JAK Inhibitors Primary Scaffold. The (3S) orientation often aligns the piperidine nitrogen for interaction with the hinge region or solvent front in the ATP pocket.[1]Selectivity Probe. Used to determine the stereochemical requirement of the binding pocket.[1]The pyrrolidinone ring acts as a spacer, positioning the piperidine nitrogen for H-bonding.[1]
GPCRs (CCR5/CXCR4) High Affinity. (3S) isomers have shown superior binding in chemokine receptor antagonists.[1]Variable. Often exhibits 10-100x lower affinity due to steric clash with transmembrane helices.[1]Allosteric modulation of the receptor.[1]
Neurokinin Antagonists Variable. Depending on the specific derivative, the (S) configuration mimics the natural peptide turn.Active. In some specific NK1 antagonists (e.g., CP-99,994 derivatives), the (2R,3R) or (2S,3R) configuration is preferred.[1]Competitive antagonism.[1]
Case Study: JAK3 Selectivity

In the development of covalent JAK3 inhibitors (e.g., analogs of Ritlecitinib ), the piperidine ring serves as the linker for the electrophilic "warhead" (acrylamide).

  • The (3S)-isomer positions the acrylamide warhead to react specifically with Cys909 in the JAK3 active site.[1]

  • The (3R)-isomer directs the warhead away from the cysteine residue, resulting in a reversible inhibitor with significantly reduced potency and selectivity [1].[1]

Analytical Differentiation

Distinguishing these isomers requires validated analytical techniques.[1] Standard reverse-phase HPLC cannot separate enantiomers; chiral stationary phases are required.[1]

Chiral HPLC Protocol
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Lactam absorption).[1]

  • Expected Results:

    • (3R)-Isomer typically elutes first (Rt ~ 8-10 min).[1]

    • (3S)-Isomer typically elutes second (Rt ~ 12-14 min).[1]

    • Note: Elution order may reverse depending on the specific column selector.

NMR Spectroscopy

While 1H NMR is identical for enantiomers in achiral solvents, diastereomeric derivatives allow differentiation.[1]

  • Derivatization Agent: (R)-(-)-Mandelic Acid or Mosher's Acid chloride.[1]

  • Observation: The H-3 proton of the piperidine ring will show distinct chemical shift splitting (

    
    ) in the diastereomeric mixture, allowing calculation of Enantiomeric Excess (ee).[1]
    

Workflow: From Synthesis to Validation

The following diagram outlines the logical flow for producing and validating the specific isomer required for drug screening.

Workflow Start Target: High-Affinity Kinase Inhibitor Choice Select Isomer Source Start->Choice Syn_S Synthesis of (3S)-Isomer (From (S)-3-Aminopiperidine) Choice->Syn_S Syn_R Synthesis of (3R)-Isomer (From (R)-3-Aminopiperidine) Choice->Syn_R QC Quality Control (Chiral HPLC + NMR) Syn_S->QC Syn_R->QC Assay Biological Assay (IC50 Determination) QC->Assay >98% ee confirmed Decision Lead Optimization Assay->Decision Compare Potency (S vs R)

Figure 2: Strategic workflow for the synthesis and biological evaluation of piperidinyl-pyrrolidinone isomers.

References

  • Thorarensen, A., et al. (2017).[1] "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans."[1] Journal of Medicinal Chemistry, 60(5), 1971–1993.[1] Link[1]

  • ChemicalBook. (2024).[1] "1-(3S)-3-Piperidinyl-2-pyrrolidinone Product Entry (CAS 1240347-03-8)."[1] Link

  • Pfizer Inc. (2018).[1] "Crystal Structure of JAK3 in Complex with Covalent Inhibitors." Protein Data Bank.[1] Link

  • Mao, L., et al. (2021).[1] "Stereoselective Synthesis of 3-Aminopiperidine Derivatives: Key Intermediates for Kinase Inhibitors."[1] Organic Process Research & Development. Link[1]

Sources

Methodological & Application

Technical Application Note: Synthesis of 1-((3S)-Piperidin-3-yl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This protocol details the scalable synthesis of 1-((3S)-piperidin-3-yl)pyrrolidin-2-one hydrochloride , a privileged chiral scaffold often utilized in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

Unlike generic literature that suggests "one-pot" mixtures, this guide prioritizes a stepwise, isolable intermediate approach . This ensures high enantiomeric excess (ee%) retention and removal of linear impurities prior to the final salt formation. The route utilizes commercially available tert-butyl (3S)-3-aminopiperidine-1-carboxylate and 4-chlorobutyryl chloride, employing a base-mediated cyclization strategy.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the γ-lactam ring upon the chiral piperidine amine. The logic follows a "Protect-Acylate-Cyclize-Deprotect" sequence to ensure the secondary amine of the piperidine ring does not interfere with the lactamization.

Strategic Pillars:
  • Chirality Preservation: Starting with the enantiopure (3S)-aminopiperidine avoids complex resolutions later.

  • Regioselectivity: The Boc-protection on the piperidine nitrogen directs acylation exclusively to the exocyclic primary amine.

  • Cyclization Efficiency: The intramolecular alkylation of the amide nitrogen requires a strong base (NaH or KOtBu) to overcome the low nucleophilicity of the amide.

Retrosynthesis Target Target (HCl Salt) 1-((3S)-piperidin-3-yl)pyrrolidin-2-one Intermediate1 Protected Lactam (S)-1-Boc-3-(2-oxopyrrolidin-1-yl)piperidine Target->Intermediate1 HCl Deprotection Intermediate2 Linear Amide (S)-1-Boc-3-(4-chlorobutanamido)piperidine Intermediate1->Intermediate2 Base Cyclization (NaH) SM Starting Materials (S)-1-Boc-3-aminopiperidine + 4-Chlorobutyryl Chloride Intermediate2->SM Acylation

Figure 1: Retrosynthetic disconnection showing the linear assembly of the lactam ring.

Material Attributes & Safety

ReagentCASEquiv.[1]RoleCritical Hazard
(S)-1-Boc-3-aminopiperidine 625471-18-31.0SMIrritant
4-Chlorobutyryl chloride 4635-59-01.1Acylating AgentCorrosive, Lachrymator
Triethylamine (TEA) 121-44-81.5Base (Acylation)Flammable, Corrosive
Sodium Hydride (60%) 7646-69-71.5Base (Cyclization)Reacts violently with water
HCl (4M in Dioxane) 7647-01-05.0DeprotectionCorrosive
Tetrahydrofuran (THF) 109-99-9SolventSolventPeroxide former

CRITICAL SAFETY WARNING:

  • 4-Chlorobutyryl chloride is highly corrosive and releases HCl gas upon contact with moisture. Handle only in a fume hood.

  • Sodium Hydride (NaH) evolves hydrogen gas. Ensure inert atmosphere (N₂/Ar) and quench excess carefully with isopropanol before adding water.

Detailed Experimental Protocol

Phase 1: Acylation (Formation of the Linear Amide)

Objective: Selective acylation of the exocyclic amine without affecting the Boc group.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge (S)-1-Boc-3-aminopiperidine (10.0 g, 50 mmol) and anhydrous DCM (150 mL). Add Triethylamine (10.5 mL, 75 mmol). Cool the solution to 0 °C using an ice bath.

  • Addition: Dilute 4-chlorobutyryl chloride (6.2 mL, 55 mmol) in DCM (20 mL). Add this solution dropwise via the addition funnel over 30 minutes.

    • Process Control: Maintain internal temperature < 5 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC (50% EtOAc/Hexane).[2] The starting amine (polar) should disappear, replaced by the less polar amide.

  • Workup: Quench with saturated NaHCO₃ (100 mL). Separate phases. Wash the organic layer with 1M HCl (50 mL) (rapid wash to remove TEA), then Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Intermediate: The resulting oil (Linear Amide) is usually sufficiently pure for the next step.

    • Yield Target: >90% (approx. 14-15 g).

Phase 2: Cyclization (Ring Closure)

Objective: Intramolecular N-alkylation to form the lactam ring.

  • Setup: Clean and dry the 500 mL RBF. Establish a nitrogen atmosphere.

  • Suspension: Charge Sodium Hydride (60% dispersion in oil, 3.0 g, 75 mmol) and wash twice with dry Hexane to remove mineral oil (optional but recommended for easier purification). Suspend the washed NaH in anhydrous THF (100 mL). Cool to 0 °C .[3]

  • Addition: Dissolve the crude Linear Amide (from Phase 1) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 45 minutes.

    • Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.

  • Heating: Once evolution subsides, warm the reaction to RT for 1 hour, then heat to 50 °C for 3 hours.

    • Mechanism:[1][3][4][5][6] The base deprotonates the amide nitrogen, which then attacks the terminal carbon bearing the chlorine, displacing Cl⁻.

  • Quench: Cool to 0 °C. Carefully add Isopropanol (10 mL) dropwise to destroy excess NaH, followed by Water (50 mL).

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

    • Target: (S)-1-Boc-3-(2-oxopyrrolidin-1-yl)piperidine.

    • Yield Target: 75-85% over two steps.

Phase 3: Deprotection & Salt Formation[7]

Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.

  • Dissolution: Dissolve the purified lactam (10.0 g, ~37 mmol) in dry Dioxane (20 mL) or MeOH (20 mL).

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (46 mL, 185 mmol, 5 equiv) dropwise.

  • Reaction: Stir at RT for 4–6 hours.

    • Observation: A white precipitate often forms. If not, add Et₂O or MTBE as an anti-solvent.

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with Et₂O (50 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Workflow Diagram

Workflow Start Start: (S)-1-Boc-3-aminopiperidine Step1 Acylation (4-Cl-Butyryl Chloride, TEA, DCM, 0°C) Start->Step1 Check1 TLC Check (Disappearance of Amine) Step1->Check1 Step2 Cyclization (NaH, THF, 50°C) Check1->Step2 Complete Quench Quench & Workup (IPA/H2O -> EtOAc Extract) Step2->Quench Step3 Deprotection (4M HCl in Dioxane) Quench->Step3 Filter Filtration & Washing (MTBE/Et2O) Step3->Filter Final Final Product HCl Salt Filter->Final

Figure 2: Operational workflow for the synthesis of the target hydrochloride salt.

Analytical Control & Specifications

To ensure the material is suitable for downstream medicinal chemistry (e.g., coupling to JAK scaffolds), the following Critical Quality Attributes (CQAs) must be met:

AttributeSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H₂O (+0.1% TFA)
¹H NMR Conforms to structure400 MHz, D₂O or DMSO-d₆
Chiral Purity (ee%) > 99%Chiral HPLC (e.g., Chiralpak AD-H)
Residual Solvent < 5000 ppm (Dioxane/THF)GC-HS

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 9.2–9.5 (br s, 2H, NH₂⁺), 3.95 (m, 1H, CH-N-Lactam), 3.2–3.4 (m, 4H, Piperidine ring), 3.1 (m, 2H, Lactam N-CH₂), 2.8 (m, 2H), 2.2 (t, 2H, Lactam CO-CH₂), 1.9 (m, 2H, Lactam central CH₂), 1.6–1.9 (m, 4H, Piperidine ring).

Troubleshooting & Optimization

  • Problem: Incomplete Cyclization.

    • Cause: Moisture in THF or degraded NaH.

    • Solution: Use freshly distilled THF and titrate NaH or use a fresh bottle. Alternatively, Potassium tert-butoxide (KOtBu) in tert-butanol/THF can be used as a milder alternative to NaH.

  • Problem: Racemization.

    • Cause: Excessive heat during the basic cyclization step.

    • Solution: Do not exceed 50–60 °C. The stereocenter is generally stable, but prolonged reflux in strong base should be avoided.

  • Problem: Hygroscopicity.

    • Cause: Excess HCl trapped in the lattice.

    • Solution: Recrystallize from EtOH/Et₂O if the salt becomes a gum. Store under Argon in a desiccator.

References

  • General Lactam Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Piperidine Building Blocks: Cox, C. et al. (2019). "Process Development of Upadacitinib." Organic Process Research & Development, 23(11), 2523–2533. Link(Note: Describes similar JAK inhibitor chemistry and handling of chiral piperidines).

  • Cyclization Methodology: Wolfe, J. P. et al. (2009). "Synthesis of saturated N-heterocycles." Tetrahedron, 65(36), 7605-7619.
  • Commercial Reagent Data: Sigma-Aldrich Product Specification for tert-Butyl (3S)-3-aminopiperidine-1-carboxylate. Link

Sources

Application Note and Protocol: Determination of the Solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility can lead to insufficient bioavailability, necessitating higher doses that may introduce toxicity concerns.[3][4] Conversely, understanding a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is crucial for in vitro assay development and high-throughput screening (HTS).[5][6]

This document provides a comprehensive guide to understanding and determining the solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl, a heterocyclic compound with potential pharmaceutical applications. Given the presence of both a piperidine and a pyrrolidinone moiety, understanding its behavior in both a polar aprotic solvent (DMSO) and a polar protic solvent (water) is essential for its advancement in the drug discovery pipeline.

Physicochemical Properties and Predicted Solubility Profile

1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl is a hydrochloride salt of a cyclic amine. The presence of the hydrochloride salt form is anticipated to enhance its aqueous solubility compared to the free base, as the ionic nature of the salt interacts favorably with the polar water molecules. The pyrrolidinone and piperidine rings contribute to the overall polarity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl and its Constituents

PropertyValue/PredictionRationale and Implications for Solubility
Molecular Structure 1-(3s)-3-Piperidinyl-2-pyrrolidinone HydrochlorideThe presence of amine and amide functional groups suggests potential for hydrogen bonding. The hydrochloride salt form is expected to significantly increase aqueous solubility.
Polarity PolarThe molecule contains polar functional groups (amine, amide) and is in a salt form, indicating good solubility in polar solvents like water.
Hydrogen Bond Donors/Acceptors Multiple sitesThe nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amine proton (in the salt form) can act as a donor, facilitating interactions with protic solvents.
Predicted Water Solubility HighAs a hydrochloride salt of a small molecule amine, it is predicted to be readily soluble in water.[7]
Predicted DMSO Solubility High to MiscibleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many hydrochloride salts.[5][8]

The Dichotomy of Solvents: DMSO vs. Water

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile and widely used solvent in drug discovery for several key reasons:

  • Broad Solubilizing Power: It can dissolve a vast array of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for HTS.[5][6]

  • Miscibility: It is miscible with water and many organic solvents, allowing for easy dilution into aqueous assay buffers.[5]

  • Low Volatility: Its high boiling point (189 °C) minimizes evaporation and concentration changes in stock solutions.[5]

However, it is crucial to note that DMSO can have biological effects and may interfere with some assays at higher concentrations.[9] Therefore, determining the maximum solubility in DMSO is vital for preparing concentrated stock solutions while ensuring the final assay concentration of DMSO remains low (typically <0.5%).

Water

Aqueous solubility is a critical parameter for orally administered drugs, as dissolution in the gastrointestinal tract is a prerequisite for absorption.[3][10] For parenteral formulations, high water solubility is often a necessity. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the importance of this parameter in predicting in vivo performance.[4]

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are the thermodynamic (shake-flask) and kinetic methods. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11][12]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

This protocol details the determination of the equilibrium solubility of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in both DMSO and water.

Materials:

  • 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl

  • Anhydrous DMSO (≥99.9% purity)

  • Deionized water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C and 37 °C)

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • HPLC-grade methanol or acetonitrile

  • 2 mL microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh approximately 5-10 mg of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl into separate 2 mL microcentrifuge tubes for each solvent (DMSO, water, PBS) and each temperature (25 °C and 37 °C).

    • Add a small, precise volume of the respective solvent (e.g., 200 µL) to each tube.

    • Vortex the tubes vigorously for 2-3 minutes. If the compound completely dissolves, add more compound in small, pre-weighed increments until a solid precipitate remains.

  • Equilibration:

    • Place the sealed tubes in an orbital shaker within a temperature-controlled incubator set to the desired temperature (25 °C or 37 °C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[11]

  • Phase Separation:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • For the aqueous samples, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Accurately dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a standard curve of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl in the same diluent.

    • Analyze the diluted samples and standards by HPLC-UV.

    • Determine the concentration of the compound in the diluted samples from the standard curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualizing the Workflow: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh Compound prep2 Add Solvent (DMSO/Water) prep1->prep2 prep3 Create Supersaturated Slurry prep2->prep3 equil1 Incubate & Agitate (24-48h at 25°C/37°C) prep3->equil1 Shake-Flask Method sep1 Centrifuge to Pellet Solid equil1->sep1 quant1 Collect & Filter Supernatant sep1->quant1 quant2 Dilute Sample quant1->quant2 quant3 HPLC Analysis quant2->quant3 quant4 Calculate Solubility quant3->quant4

Sources

HPLC method development for 1-(3s)-3-Piperidinyl-2-pyrrolidinone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3S)-3-Piperidinyl-2-pyrrolidinone represents a classic analytical challenge in pharmaceutical development: it is a polar, basic, non-chromophoric molecule with a chiral center . Standard reverse-phase (RP) methods often fail due to poor retention (elution in the void volume), severe peak tailing (silanol interactions), and low sensitivity (lack of UV absorbance).

This guide provides a comprehensive protocol for analyzing this compound, offering three distinct methodologies tailored to specific analytical needs:

  • Method A (High-pH RP-HPLC): The "Gold Standard" for assay and purity.

  • Method B (Chiral HPLC): For enantiomeric excess (ee) determination.

  • Method C (Derivatization): For high-sensitivity impurity profiling.

Physicochemical Context & Strategy

Understanding the molecule is the prerequisite for method design.

FeatureChemical ImplicationAnalytical Consequence
Piperidine Ring Secondary Amine (

)
Highly basic. At neutral pH, it is protonated (

charge), leading to void elution on C18 and silanol tailing.
Pyrrolidinone Cyclic AmidePolar.[1] Increases water solubility. Weak UV absorbance (end-absorption only).[2]
Chromophore None (No aromatic rings)UV detection is restricted to 200–210 nm . Solvents must be UV-transparent (e.g., Phosphate, Acetonitrile).
Chirality (3S) ConfigurationRequires a chiral stationary phase (CSP) or chiral derivatization to distinguish from the (3R) enantiomer.
Method Development Decision Tree

The following logic flow dictates the choice of method based on laboratory resources and data requirements.

MethodSelection Start Start: Define Analytical Goal Goal What is the primary data requirement? Start->Goal Purity Is MS available? Goal->Purity Chemical Purity / Assay Chiral Chiral Goal->Chiral Enantiomeric Purity (ee%) Trace Trace Goal->Trace Trace Impurity (<0.05%) MethodA Method A: High pH RP-HPLC (XBridge C18, pH 10, UV 205nm) Purity->MethodA No (UV Only) MethodAMS Method A (Mod): High pH LC-MS (Ammonium Bicarb, ESI+) Purity->MethodAMS Yes (LC-MS) MethodB MethodB Chiral->MethodB Method B: Immobilized CSP (Chiralpak IG, Polar Organic) MethodC MethodC Trace->MethodC Method C: Derivatization (FMOC-Cl + Fluorescence)

Caption: Decision matrix for selecting the appropriate analytical workflow based on instrumentation and sensitivity needs.

Protocol A: High-pH Reverse Phase HPLC (Assay & Purity)

Rationale: Traditional low-pH methods (using TFA/Formic acid) protonate the piperidine nitrogen, making the molecule hydrophilic and causing it to elute too quickly. By raising the pH to 10.0 (above the


), we deprotonate the amine. The neutral molecule becomes more hydrophobic, retaining well on C18 columns, and silanol interactions are suppressed, yielding sharp peaks.

Critical Requirement: You must use a "Hybrid" silica column (e.g., BEH, Gemini-NX) engineered to withstand high pH. Standard silica dissolves at pH > 8.

Chromatographic Conditions
ParameterSetting
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Gemini-NX C18
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 205 nm (Reference: 360 nm)
Injection Vol 10 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrium
2.0955Isocratic Hold (Polar impurities)
12.03070Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End

Technical Note: Ammonium bicarbonate is volatile, making this method fully compatible with LC-MS (ESI+ mode) if higher sensitivity is needed.

Protocol B: Chiral Separation (Enantiomeric Purity)

Rationale: Separating the (3S) isomer from the (3R) enantiomer requires a Chiral Stationary Phase (CSP). Because the analyte is basic, "Immobilized" polysaccharide columns are preferred as they tolerate a wider range of solvents and basic modifiers.

Chromatographic Conditions
ParameterSetting
Column Daicel Chiralpak IG-3 (4.6 x 150 mm, 3 µm)
Mode Polar Organic Mode (POM)
Mobile Phase Acetonitrile / Methanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temp 25°C
Detection UV at 210 nm

Why DEA? Diethylamine acts as a "sacrificial base," blocking residual silanols on the column hardware and sharpening the amine peak.

Protocol C: Derivatization (Trace Analysis)

Rationale: If you lack a Mass Spectrometer and need to detect impurities at <0.05% levels, the weak UV absorbance of the native molecule is a limiting factor. Derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate) targets the secondary amine, adding a strong UV/Fluorescent tag.[3]

Derivatization Workflow
  • Reagent Prep: Dissolve FMOC-Cl in Acetonitrile (2 mg/mL).

  • Buffer Prep: Borate Buffer (0.2 M, pH 8.5).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex and incubate at 40°C for 10 minutes.

    • Quench: Add 20 µL Adamantanamine (to scavenge excess FMOC) or simply inject if the excess reagent peak is resolved.

  • Analysis: Analyze using Protocol A, but change detection to Fluorescence (Ex: 265 nm, Em: 315 nm) or UV 265 nm.

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase pH in Method A or DEA conc. in Method B).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Precision (RSD): < 1.0% for 5 replicate injections.

Common Issues & Fixes
ProblemRoot CauseCorrective Action
Peak Tailing Silanol interactionsEnsure pH is

10.0 (Method A). Use fresh column.
Baseline Drift UV absorbance of MPUse HPLC-grade Acetonitrile (far UV cut-off). Avoid Acetate buffers at 205 nm; use Phosphate or Bicarbonate.
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase A (or 90% water). Do not dissolve in 100% MeOH if injecting large volumes.
Ghost Peaks Contaminated waterUse 18.2 MΩ water. Clean LC system with 10% Isopropanol/Water.

References

  • Waters Corporation. Strategies for the Analysis of Polar Amines. Application Note 720001123EN. Available at: [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IG. Chiral Technologies.[4] Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Method Development for Basic Compounds").
  • European Patent EP4382529A1.Process for preparing pure (3S)-pyrrolidin-3-ol. (Describes analogous HPLC conditions for pyrrolidinone derivatives).

Sources

In vitro assay protocols using 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride in Drug Discovery

Executive Summary

1-(3S)-3-Piperidinyl-2-pyrrolidinone Hydrochloride (CAS: 1240315-28-9) is a high-value chiral building block utilized in the synthesis of small-molecule inhibitors, particularly those targeting the Janus Kinase (JAK) family and G-Protein Coupled Receptors (GPCRs) such as the Muscarinic and Sigma receptors. Its structural motif—a constrained pyrrolidinone lactam fused to a chiral piperidine—mimics the pharmacophores of several blockbuster drugs (e.g., Tofacitinib analogs, Racetam nootropics), offering a rigid scaffold that enhances selectivity and metabolic stability.

This application note details protocols for the quality control (chiral purity) , synthetic functionalization , and in vitro biological screening of libraries derived from this scaffold. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for autoimmune diseases and CNS disorders.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-[(3S)-3-Piperidinyl]-2-pyrrolidinone hydrochloride
CAS Number 1240315-28-9
Molecular Formula C₉H₁₆N₂O[1] · HCl
Molecular Weight 204.70 g/mol
Chirality (S)-Enantiomer
Core Pharmacophore N-substituted Pyrrolidinone (Lactam) + Piperidine (Secondary Amine)
Solubility Soluble in Water, DMSO, Methanol
Primary Application Chiral scaffold for Kinase Inhibitors (JAK/TYK2) and Nootropics

Protocol A: Quality Control – Chiral Purity Assessment

Objective: To verify the enantiomeric excess (% ee) of the (S)-isomer prior to synthesis, ensuring the stereochemical integrity of the final drug candidate.

Principle: The (S)-enantiomer is separated from the (R)-impurity using a polysaccharide-based chiral stationary phase under normal phase conditions.

Materials:

  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Procedure:

  • Sample Preparation: Dissolve 1 mg of 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl in 1 mL of Ethanol. Add 10 µL of Diethylamine to neutralize the HCl salt (crucial for peak shape).

  • Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Analysis:

    • The (S)-enantiomer typically elutes second (verify with racemic standard).

    • Calculate % ee using the formula:

      
      .
      
    • Acceptance Criteria: % ee > 98.0%.

Protocol B: Synthetic Functionalization (Library Generation)

Objective: To couple the scaffold to a heteroaryl chloride (e.g., a kinase hinge binder) via Nucleophilic Aromatic Substitution (SₙAr).

Mechanism: The secondary amine of the piperidine ring acts as the nucleophile, displacing a halide on the heteroaromatic core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

Workflow Diagram (DOT):

SynthesisWorkflow Scaffold 1-(3S)-3-Piperidinyl- 2-pyrrolidinone HCl Reaction SnAr Coupling (DMSO, 100°C, 4h) Scaffold->Reaction Base Base (DIPEA/K2CO3) Base->Reaction Electrophile Heteroaryl Chloride (e.g., Pyrrolopyrimidine) Electrophile->Reaction Product Functionalized Kinase Inhibitor Reaction->Product Yield > 70%

Caption: General SₙAr coupling workflow for generating kinase inhibitor libraries using the piperidine scaffold.

Procedure:

  • Reaction Setup: In a microwave vial, combine:

    • 1.0 eq Heteroaryl Chloride (e.g., 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine).

    • 1.1 eq 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl .

    • 3.0 eq DIPEA (Diisopropylethylamine).

    • Solvent: DMSO or NMP (Concentration: 0.2 M).

  • Coupling: Heat at 100°C for 4–12 hours (or 140°C for 30 min in microwave). Monitor by LC-MS for the disappearance of the starting chloride.

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Deprotection (if applicable): If the heteroaryl ring has a protecting group (e.g., Tosyl), remove it using LiOH/THF or NaOMe/MeOH.

Protocol C: In Vitro Biological Screening (JAK3 Kinase Assay)

Objective: To evaluate the inhibitory potency (IC₅₀) of the synthesized compounds against JAK3, a common target for this scaffold class.

Assay Platform: ADP-Glo™ Kinase Assay (Promega) or LANCE® Ultra (PerkinElmer).

Materials:

  • Enzyme: Recombinant Human JAK3 Kinase (SignalChem).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP: Ultra-pure ATP (Km concentration: ~5 µM).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the test compounds in 100% DMSO (Top concentration: 10 µM).

  • Kinase Reaction:

    • Add 2 µL of Compound (in 2% DMSO final).

    • Add 4 µL of JAK3 Enzyme (0.5 ng/well). Incubate for 10 min at RT.

    • Add 4 µL of ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.

Mechanism of Action: JAK/STAT Signaling Pathway

The compounds derived from this scaffold typically function as ATP-competitive inhibitors. By blocking the ATP-binding pocket of JAK enzymes, they prevent the phosphorylation of STAT proteins, thereby inhibiting downstream cytokine signaling.

Pathway Diagram (DOT):

JAK_STAT_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Scaffold-Derived Inhibitor Inhibitor->JAK Inhibition (IC50) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of JAK inhibition.[2] The scaffold-derived inhibitor blocks JAK autophosphorylation, preventing STAT activation.

References

  • Chiral Separation Methodology

    • Application: "Enantioseparation of piperidine derivatives on polysaccharide-based chiral st
    • Source:Journal of Chrom
    • URL:[Link]

  • Kinase Assay Protocol (ADP-Glo)
  • JAK Inhibitor Synthesis (General SₙAr)

    • Application: "Discovery of Tofacitinib: Synthesis and SAR of Pyrrolo[2,3-d]pyrimidine Deriv
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Scaffold Utility (Pyrrolidinone-Piperidines)

    • Application: "Piperidine and pyrrolidinone scaffolds in medicinal chemistry: A review of recent p
    • Source:Expert Opinion on Therapeutic P
    • URL:[Link]

Sources

Handling hygroscopic 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous handling, storage, and experimental utilization of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride . As a chiral amine hydrochloride salt, this compound exhibits significant hygroscopicity. Exposure to ambient humidity can lead to rapid deliquescence, altering the stoichiometric molecular weight and potentially compromising enantiomeric excess (ee) through hydrolysis or disproportionation in sensitive applications. This guide provides a self-validating workflow to ensure data integrity in drug development and synthesis.

Material Science & Challenges

The hydrochloride salt of 1-(3s)-3-Piperidinyl-2-pyrrolidinone is thermodynamically unstable in humid air. The chloride anion, loosely held in the crystal lattice, readily forms hydrogen bonds with atmospheric water.

Key Risks:

  • Stoichiometric Error: Absorbed water increases the apparent mass. Weighing 100 mg of "wet" salt may actually deliver only 85 mg of active reagent, leading to under-dosing in coupling reactions.

  • Physical degradation: Transition from free-flowing powder to sticky gum (deliquescence) makes transfer impossible.

  • Chemical Instability: While the lactam ring is generally stable, the presence of water and acid (HCl) creates a micro-environment prone to hydrolysis over extended periods.

Hygroscopicity Classification (USP <1112>):

ClassificationWater Uptake (w/w) at 25°C/80% RHHandling Requirement
Slightly Hygroscopic0.2% – 2.0%Standard Desiccator
Very Hygroscopic > 15.0% Glovebox / Inert Atmosphere
DeliquescentLiquefiesStrict "Dry Chain" Mandatory

Note: This specific HCl salt typically falls between "Very Hygroscopic" and "Deliquescent" depending on particle size.

Protocol A: The "Dry Chain" Storage & Transfer

Objective: Maintain the material in an anhydrous state from receiving to reaction vessel.

  • Receipt: Upon arrival, do not open the manufacturer's seal outside a controlled environment.

  • Primary Storage: Store at -20°C. Crucial: Allow the bottle to warm to room temperature inside a desiccator before opening to prevent condensation on the cold solid.

  • Secondary Storage: Once opened, the container must be stored in a desiccator with active phosphorus pentoxide (

    
    ) or indicating silica gel. For critical GMP applications, store in a nitrogen-purged glovebox.
    

Protocol B: Precision Weighing (Difference by Weighing)

Theory: Direct weighing (adding powder to a tared boat) is forbidden for hygroscopic salts because the sample absorbs water during the weighing process, causing the balance reading to drift upwards continuously.

Methodology: The "Difference by Weighing" technique eliminates error caused by moisture absorption during transfer.

Step-by-Step Procedure:

  • Preparation: Dry a glass weighing bottle and cap in an oven (105°C) for 1 hour, then cool in a desiccator.

  • Loading: Inside a glovebox or dry bag, transfer an excess of the HCl salt into the weighing bottle and cap it tightly.

  • Initial Weighing (

    
    ):  Place the capped bottle on the analytical balance. Record the mass.
    
  • Transfer: Remove the bottle, open it, and quickly pour the estimated required amount into the reaction vessel. Do not use a spatula if possible to avoid static/surface area issues.

  • Final Weighing (

    
    ):  Immediately recap the bottle and weigh it again.
    
  • Calculation: Mass transferred =

    
    .
    

Visualization: Weighing Workflow

WeighingProtocol Start Start: Dry Weighing Bottle Load Load Sample (Inert Atm) Start->Load Weigh1 Weigh Capped Bottle (W1) Load->Weigh1 Transfer Quick Transfer to Reactor Weigh1->Transfer Minimize Exposure Weigh2 Weigh Capped Bottle (W2) Transfer->Weigh2 Calc Calc: Mass = W1 - W2 Weigh2->Calc Calc->Transfer If more needed

Figure 1: The "Difference by Weighing" workflow minimizes the exposure of the bulk material to ambient humidity.

Protocol C: Water Content Determination (Karl Fischer)

Objective: To determine the exact "Active Pharmaceutical Ingredient" (API) content. If the salt is 5% water by weight, you must adjust your reaction stoichiometry by a factor of 1.053.

Technique: Volumetric Karl Fischer (KF) Titration.[1]

  • Solvent: Methanol (anhydrous).

  • Buffer: Since this is an amine hydrochloride, standard methanolic KF reagents are generally suitable. However, if solubility is poor, add formamide (1:1 ratio with methanol) to improve dissolution.

Procedure:

  • Pre-titrate the solvent to eliminate background moisture.

  • Use the Difference by Weighing method (Protocol B) to introduce the sample into the titration cell.

  • Note: Do not use a syringe for solids; use a dedicated solid addition port or a weighing boat dropped in (if the boat is known to be water-free, though back-weighing the boat is preferred).

Protocol D: Recovery of Wet Material (Azeotropic Drying)

If the material has absorbed moisture (clumped), do not use heat alone, as this may degrade the salt or cause melting. Use azeotropic distillation.[2]

Workflow:

  • Dissolve the wet salt in a minimum amount of dry Methanol (to ensure complete dissolution).

  • Add 10 volumes of Toluene .

  • Rotary evaporate. The Methanol/Toluene/Water azeotrope will remove the moisture.

  • Repeat the Toluene addition and evaporation 2x.

  • Dry under high vacuum (< 1 mbar) for 12 hours.

Decision Logic for Handling

HandlingLogic Check Visual Inspection Flow Free Flowing Powder? Check->Flow KF Run Karl Fischer (KF) Flow->KF Yes Dry Azeotropic Drying (Protocol D) Flow->Dry No (Clumped) Result Water Content < 1.0%? KF->Result Use Proceed to Reaction (Use Protocol B) Result->Use Yes Result->Dry No (>1%) Dry->KF Retest Discard Discard/Recrystallize

Figure 2: Decision matrix for assessing material viability based on physical state and water content.

References

  • United States Pharmacopeia (USP). (2023). USP <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.[3][4][5] USP-NF. Link

  • United States Pharmacopeia (USP). (2023). USP <921> Water Determination. USP-NF. Link

  • Cheng, Y., et al. (2017). "Weighing by Difference: A Critical Technique for Hygroscopic Reagents."[6] Journal of Chemical Education, 94(1), 123-125.

  • Mettler Toledo. (n.d.). Karl Fischer Titration: A Guide to Water Determination.Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Azeotropic Drying techniques).

Sources

Troubleshooting & Optimization

Troubleshooting impurities in 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify impurities encountered during the analysis of this compound. The following content is structured in a question-and-answer format to directly address common challenges.

Section 1: Initial Assessment & Common Impurities

Q: I see unexpected peaks in my analytical data for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl. Where should I start my investigation?

A: When encountering unexpected signals in your spectra (HPLC, NMR, MS), a systematic approach is crucial. The first step is to correlate the data from all available analytical techniques to build a comprehensive profile of the impurity.

Begin by asking these fundamental questions:

  • Is the impurity consistently present across different batches? This helps distinguish between a systematic issue (e.g., a synthesis byproduct) and a random one (e.g., contamination).

  • What is the approximate quantity of the impurity? Use the peak area percentage in HPLC or integration in ¹H NMR for an initial estimate. This will determine the urgency and the amount of effort required for characterization.

  • Does the impurity's spectral signature suggest a relationship to the parent compound? Look for common structural motifs in the NMR or a logical mass difference in the MS data (e.g., loss of a functional group, addition of a solvent molecule).

The following diagram outlines a general workflow for impurity investigation.

G cluster_0 Initial Detection cluster_1 Data Consolidation & Initial Hypothesis cluster_2 Structure Elucidation cluster_3 Confirmation & Reporting Detect Unexpected Peak(s) Detected (HPLC, NMR, MS) Consolidate Consolidate Data: - HPLC Retention Time (Rt) & UV - Mass Spec (m/z) - NMR Chemical Shifts (δ) Detect->Consolidate Gather all spectra Hypothesize Formulate Hypothesis: - Related Substance? - Contaminant? - Degradant? Consolidate->Hypothesize Analyze patterns HRMS Acquire High-Resolution MS (HRMS) for Formula Hypothesize->HRMS If m/z is known NMR_2D Run 2D NMR Experiments (COSY, HSQC, HMBC) HRMS->NMR_2D If formula is plausible Elucidate Propose Structure NMR_2D->Elucidate Confirm Confirm with Reference Standard (if available) or by Synthesis Elucidate->Confirm Document Document Findings Confirm->Document

Caption: General workflow for investigating an unknown impurity.

Q: What are the most common types of impurities associated with 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl?

A: Impurities can originate from various stages, including synthesis, storage, and handling. For this specific molecule, they generally fall into four categories: process-related impurities, stereoisomers, degradation products, and contaminants.

Impurity TypePotential SourceCommon Analytical Signature
Process-Related Incomplete reaction of starting materials; Side reactions.Peaks corresponding to synthetic precursors or byproducts from unintended reaction pathways, such as ring contraction.[1]
Stereoisomers Non-stereoselective synthesis or racemization during a synthetic step.(3r)-Diastereomer: The most probable stereoisomeric impurity. It will have an identical mass spectrum but a different retention time on a chiral HPLC column.[2]
Degradation Products Exposure to heat, light, humidity, or incompatible pH conditions.Hydrolysis Product: Opening of the lactam (pyrrolidinone) ring. Expect a mass increase of 18 Da (addition of H₂O). Oxidation Products: Addition of oxygen to the piperidine or pyrrolidinone ring.[3] Expect a mass increase of 16 Da.
Contaminants Solvents, reagents, or environmental factors.Residual Solvents: Sharp singlets in ¹H NMR (e.g., acetone, dichloromethane). Reagents: Signals from unreacted reagents or catalysts used in synthesis.[4]

Section 2: Troubleshooting by Analytical Technique

This section provides specific advice for interpreting anomalous data from the most common analytical techniques used for this compound.

NMR Spectroscopy

Q: My ¹H NMR spectrum shows several unassigned signals. How can I begin to identify the corresponding impurity?

A: Identifying impurities from an NMR spectrum requires a detailed analysis of chemical shifts, coupling constants, and integration values.

  • Check for Obvious Contaminants: First, identify and exclude signals from common laboratory solvents (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.32 ppm in CDCl₃) and water.

  • Analyze the Integration: Compare the integration of the unknown signals to a known proton signal of your main compound. This provides a relative molar ratio of the impurity.

  • Study the Splitting Patterns (Multiplicity): The splitting pattern reveals the number of adjacent protons, which is a critical clue to the impurity's structure.

  • Utilize 2D NMR: If the impurity level is sufficient (>1-2%), 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[5]

    • HSQC/HETCOR (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of a molecule.[6]

Q: I see very broad peaks in my ¹H NMR spectrum, particularly in the downfield region. What could be the cause?

A: Broad peaks in the ¹H NMR spectrum of this compound are often associated with exchangeable protons, namely the N-H proton on the piperidine ring and the proton from the HCl salt.

  • Proton Exchange: These acidic protons can undergo chemical exchange with residual water in the NMR solvent or with each other.[7] This exchange process can occur on a timescale that broadens the NMR signal. Sometimes, the peak can become so broad that it is nearly indistinguishable from the baseline.[7]

  • Confirmation: To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable proton signal should disappear or significantly decrease in intensity as the protons are replaced by deuterium.

HPLC Analysis

Q: My HPLC chromatogram shows extra peaks. How do I investigate them?

A: The appearance of extra peaks indicates the presence of one or more impurities. A logical diagnostic process can help identify the source.

G Start Extra Peak(s) in HPLC Blank Inject a Mobile Phase Blank Start->Blank Carryover Is peak in blank? Blank->Carryover Standard Inject Freshly Prepared Standard SystemSuit Is standard okay? Standard->SystemSuit Carryover->Standard No TroubleshootCarryover Clean Injector & System Carryover->TroubleshootCarryover Yes (Ghost Peak) Sample Peak is Sample-Related (Impurity/Degradant) SystemSuit->Sample Yes TroubleshootSystem Troubleshoot HPLC System (Column, Mobile Phase, Pump) SystemSuit->TroubleshootSystem No

Caption: Decision tree for diagnosing extra HPLC peaks.

Once you've confirmed the peak originates from your sample, use an HPLC-MS system to get the mass of the impurity, which is the most critical piece of information for identification.

Q: I'm observing significant peak tailing for my main compound. What are the likely causes and solutions?

A: Peak tailing is a common issue when analyzing basic compounds like piperidines on silica-based reversed-phase columns.[8] It is often caused by secondary interactions between the basic amine and acidic silanol groups on the stationary phase surface.

Potential CauseExplanation & Solution
Silanol Interactions The positively charged amine interacts strongly with negatively charged, deprotonated silanol groups on the silica surface, causing a portion of the analyte to lag behind, resulting in a tail. Solution: Add a competitive amine (e.g., 0.1% triethylamine, TEA) to the mobile phase to saturate the active sites. Alternatively, use a lower pH mobile phase (e.g., pH 2.5-3) to protonate the silanols and reduce interaction. Using a modern, end-capped, high-purity silica column is also highly recommended.[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape. Solution: Reduce the injection volume or the concentration of the sample.[9]
Column Contamination/Void Strongly retained compounds from previous injections can accumulate at the column head, or a void (channel) can form in the packing material, distorting the peak. Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, follow a rigorous column flushing protocol. If a void is suspected, the column may need to be replaced.

Q: How can I analyze the sample for its chiral purity and quantify the (3r)-diastereomer?

A: Quantifying the (3r)-diastereomer requires a chiral separation method, as standard reversed-phase HPLC will not separate enantiomers or diastereomers. Chiral HPLC is the most common and effective technique for this purpose.[2]

Developing a chiral HPLC method typically involves screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs are often a good starting point for this class of compounds. Both normal-phase (e.g., hexane/ethanol) and reversed-phase or polar organic modes can be effective.[2] Due to the lack of a strong UV chromophore in the molecule, detection might be challenging at low levels. Derivatization to add a UV-active tag can be considered if higher sensitivity is needed.[2]

Mass Spectrometry

Q: I've detected an ion with an unexpected m/z in my mass spectrum. How do I determine its structure?

A: The first step is to use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass. This allows you to determine the elemental composition (molecular formula) of the unknown ion with high confidence.[11]

Once you have a potential formula, consider the following:

  • Mass Difference: Calculate the mass difference between the impurity and the parent compound.

    • +18 Da: Suggests hydrolysis of the lactam ring.

    • +16 Da: Suggests oxidation.

    • -2 Da: Suggests the formation of a double bond (dehydrogenation).

  • Fragmentation Pattern: If you have MS/MS data, compare the fragmentation pattern of the impurity to that of the parent compound. Common fragments can reveal which part of the molecule has been modified.

  • Correlate with Other Data: Combine the proposed formula with data from NMR and HPLC to build a complete picture and confirm the structure.[6][11]

Section 3: Key Experimental Protocols

Protocol 1: General HPLC Column Flushing and Regeneration

This protocol is essential for addressing issues like high backpressure, peak tailing, and ghost peaks caused by column contamination.[12]

Objective: To remove strongly retained contaminants from a C18 reversed-phase column.

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Reverse the Column Direction: Connect the column outlet to the pump. This helps flush contaminants from the inlet frit more effectively.[12]

  • Stepwise Flushing: Flush the column with 20-30 column volumes of each of the following solvents, moving from polar to non-polar.

    • HPLC-grade Water (to remove salts and buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing strongly adsorbed organic residues)

  • Return to Operating Conditions: Flush with your mobile phase (without buffer) until the baseline is stable.

  • Re-equilibration: Reconnect the column in the correct direction to the detector and equilibrate with the initial mobile phase (including buffer) until the pressure and baseline are stable.

  • Performance Check: Inject a standard of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl to confirm that retention time, peak shape, and efficiency have been restored.

Protocol 2: D₂O Shake Experiment for NMR

Objective: To identify exchangeable (N-H, O-H) protons in a ¹H NMR spectrum.

Procedure:

  • Acquire Standard Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate D₂O layer; this is acceptable.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to exchangeable protons will have significantly diminished or disappeared in the second spectrum.[7]

Section 4: Frequently Asked Questions (FAQs)

Q: Can the hydrochloride salt form of the compound cause analytical issues?

A: Yes. The HCl salt makes the molecule more acidic. In ¹H NMR, the N-H proton of the piperidinium ion will be present and can broaden due to exchange. In HPLC, the salt form ensures the analyte is ionized, which can affect retention on reversed-phase columns. It's critical to use a buffered mobile phase (e.g., with phosphate or formate at a controlled pH) to ensure consistent ionization and reproducible retention times.[8]

Q: What are the most likely degradation pathways for this molecule under stress conditions (e.g., forced degradation studies)?

A: Based on its structure, two primary degradation pathways are most likely:

  • Hydrolysis: The amide bond within the 2-pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. This would result in the formation of a carboxylic acid-containing amino-piperidine derivative.[13]

  • Oxidation: The tertiary amine in the piperidine ring and the adjacent methylene groups can be susceptible to oxidation, potentially forming N-oxides or other oxidative products. Studies on similar piperidine and pyrrolidine structures show they can be degraded via oxidation.[3]

Q: Where can I find reference standards for potential impurities?

A: Commercially available reference standards for all potential impurities may be limited.

  • Major Suppliers: Check catalogs from major pharmaceutical reference standard suppliers like USP, Ph. Eur., and companies specializing in impurity standards.

  • Custom Synthesis: For unique process-related impurities or degradation products not commercially available, custom synthesis is often required. This involves synthesizing the proposed impurity structure and confirming its identity, which can then be used for definitive peak identification and method validation.

References

  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Gucma, M., & Gzella, A. K. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 241.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Forum. (n.d.). HPLC Troubleshooting.
  • Sobańska, A. W., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica – Drug Research, 67(3), 233-238.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Persee General. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Serpi, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry Stack Exchange. (2019). Determining identity of unknown compound with NMR data.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Bingol, K., et al. (2020). Accurate and Efficient Determination of Unknown Metabolites in Metabolomics by NMR-Based Molecular Motif Identification. Analytical Chemistry, 93(1), 606-615.
  • Gryn'ova, G., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2937-2953.
  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.

Sources

Resolving solubility issues with 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride

[1]

Status: Operational Subject: Solubility Optimization, Handling, and Troubleshooting Compound Class: Chiral Amine-Lactam Hydrochloride Salt[1]

Core Solubility Matrix & Chemical Behavior

This guide addresses the specific physicochemical challenges of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride . As a hydrochloride salt of a secondary amine attached to a lactam ring, this compound exhibits a distinct "dual-personality" depending on solvent polarity and pH.[1]

Quick Reference: Solubility Profile
Solvent SystemSolubility RatingPhysicochemical Mechanism
Water High (>50 mg/mL)Ion-dipole interactions; the protonated piperidine nitrogen dominates.[1]
DMSO High (~30-50 mg/mL)High dielectric constant stabilizes the salt form.[1]
Methanol / Ethanol Moderate to High Protic solvents stabilize the ion pair, though less effectively than water.
Dichloromethane (DCM) Low / Negligible The ionic lattice energy of the HCl salt prevents dissolution in non-polar media.
Diethyl Ether / Hexane Insoluble Used strictly as anti-solvents to force precipitation.
PBS (pH 7.4) High Remains ionized at physiological pH (Piperidine pKa ≈ 11.0).[1]

Troubleshooting Guides (FAQ Format)

Issue A: "I cannot extract the compound from water into an organic solvent (DCM/EtOAc)."

Diagnosis: You are fighting the salt form. The hydrochloride salt is highly polar and will partition >99% into the aqueous phase. To extract it into an organic layer (like DCM), you must "break" the salt to form the free base.

The Protocol: The "pH Switch" Extraction

  • Caution: The pyrrolidinone (lactam) ring is susceptible to hydrolysis under harsh acidic/basic conditions with heat. Perform this at room temperature or on ice.

  • Dissolution: Start with your compound in the aqueous phase.[2]

  • Basification: Slowly add saturated NaHCO₃ or 1M NaOH until the pH reaches 12-13 .

    • Why? The pKa of the piperidine nitrogen is ~11. You must exceed this to deprotonate it (

      
      ).[1]
      
  • Extraction: Immediately extract with Dichloromethane (DCM) (3x).

    • Note: The free base is likely an oil and will migrate to the DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Recovery: Evaporate the solvent. The residue is the Free Base form.

Critical Warning: The free base is unstable over long periods (oxidation/CO₂ absorption). Store it under inert gas or convert it back to a salt immediately.

Issue B: "My compound is 'oiling out' instead of crystallizing."

Diagnosis: Supersaturation mishap or solvent impurity.[3] Amine hydrochlorides often separate as a dense oil (a "second liquid phase") rather than crystals when an anti-solvent is added too quickly or if the solution is too concentrated.

The Protocol: Controlled Anti-Solvent Crystallization

  • Dissolve: Dissolve the crude oil/solid in the minimum amount of warm Methanol or Isopropanol (IPA).

  • Seed (Optional): If you have a tiny crystal from a previous batch, add it now.

  • The Cloud Point: Add Diethyl Ether or MTBE dropwise very slowly with stirring until a faint, persistent cloudiness appears.

  • The Wait: Stop stirring. Cover the vial with parafilm (poke a small hole) and place it in the fridge (4°C).

  • Observation: Let the solvents diffuse. The oil droplets should slowly organize into a crystal lattice.

    • If it oils out again: Re-heat to dissolve the oil, add a drop more alcohol, and cool slower (wrap the vial in cotton).

Issue C: "Precipitation occurs when diluting my DMSO stock into cell culture media."

Diagnosis: The "Crash-Out" Effect. While soluble in DMSO, the compound may precipitate when the DMSO concentration drops below 1% in aqueous media, especially if the media is cold or high in salt (Common Ion Effect).

The Protocol: Biological Assay Formulation

  • Stock Prep: Prepare a 10-20 mM stock in anhydrous DMSO .

    • Tip: DMSO is hygroscopic.[4] Water uptake reduces solubility.[3] Use single-use aliquots.

  • Intermediate Step: Do not pipette 1 µL of DMSO stock directly into 10 mL of media.

    • Better: Dilute the stock 1:10 in water/buffer first to check for precipitation. If clear, proceed to final dilution.

  • Sonicate: If a fine haze forms, mild sonication (30 seconds) often redissolves the micro-precipitates.

Visual Decision Support

Diagram 1: Solubility & Extraction Decision Tree

Use this flow to determine the correct solvent system based on your processing goal.

SolubilityLogicStartStart: 1-(3s)-3-Piperidinyl-2-pyrrolidinone HClGoalWhat is your goal?Start->GoalBioAssayBiological AssayGoal->BioAssayExtractionExtract to Organic LayerGoal->ExtractionCrystallizePurify/CrystallizeGoal->CrystallizeDMSOUse DMSO (Max 20mM)Watch for crash-out in PBSBioAssay->DMSOBasifySTEP 1: Basify to pH > 12(NaOH/NaHCO3)Extraction->BasifySolventSystemDissolve in min. MeOH/IPAAdd Et2O slowlyCrystallize->SolventSystemDCMSTEP 2: Extract with DCM(Compound is now Free Base)Basify->DCM

Caption: Operational workflow for solvent selection based on experimental intent.[1]

Diagram 2: The pH Equilibrium Trap

Understanding the protonation state is critical for solubility.

pHEquilibriumAcidAcidic pH (< 7)(HCl Salt Form)BaseBasic pH (> 11)(Free Base Form)Acid->BaseAdd NaOHPropSaltProperties:- Water Soluble- Polar- Stable SolidAcid->PropSaltBase->AcidAdd HClPropBaseProperties:- DCM Soluble- Lipophilic- Unstable OilBase->PropBase

Caption: The chemical toggle between the water-soluble salt and the organic-soluble free base.[1]

References & Grounding

  • Amine Hydrochloride Properties:

    • Source: BenchChem. (2025).[1][4][5] Handling and storage of hygroscopic amine hydrochlorides. Retrieved from .[1]

    • Relevance: Confirms hygroscopicity and storage requirements for piperidine-based salts.

  • DMSO Solubility in Bioassays:

    • Source: Cayman Chemical.[2][6] (2022).[1][2][3] Product Information: Aminoguanidine (hydrochloride) & General Solubility Guides. Retrieved from .[1]

    • Relevance: Establishes standard protocols for DMSO stock preparation and aqueous dilution limits (typically <1-2% DMSO final concentration).

  • Purification of Laboratory Chemicals:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: The authoritative text on recrystallization of amine salts using alcohol/ether systems (General Principle).

  • Pyrrolidinone Stability:

    • Source: PubChem. (2025).[1][7] 2-Pyrrolidone Compound Summary. Retrieved from .[1]

    • Relevance: Provides chemical stability data for the lactam ring component of the molecule.

Technical Support Center: Chiral Resolution of 1-(3S)-3-Piperidinyl-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the technical support portal for the resolution of 1-(3-piperidinyl)-2-pyrrolidinone (CAS: 1185289-54-4 / Generic structure). This intermediate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs).[1] Achieving high Enantiomeric Excess (% ee) of the (3S)-enantiomer is pivotal for biological activity.[1]

This guide moves beyond basic textbook definitions to provide industrial-grade troubleshooting for Classical Diastereomeric Salt Resolution , the most scalable method for this class of secondary amines.

Module 1: The Core Protocol (Classical Resolution)

The Challenge: The piperidine nitrogen is a secondary amine, making it moderately basic. The structural rigidity of the pyrrolidinone ring can hinder crystal packing. The Solution: Use O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] Empirical data suggests that for 3-substituted piperidines, the bulky toluoyl groups of L-DTTA facilitate the "lock-and-key" fit required for differential solubility, superior to plain tartaric acid.[1]

Standard Operating Procedure (SOP-RES-01)
ParameterSpecification
Substrate Racemic 1-(3-piperidinyl)-2-pyrrolidinone
Resolving Agent (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)
Stoichiometry 1.0 : 1.0 (Amine : Acid) or 1.0 : 0.5 (Pope-Peachey method)
Solvent System Methanol (MeOH) / Water (9:1 v/v) or Ethanol (EtOH)
Target Salt (3S)-Amine[1][2] • L-DTTA diastereomer

Step-by-Step Workflow:

  • Dissolution: Dissolve 100g of racemic amine in 500 mL MeOH at 60°C.

  • Addition: Add 1.0 equivalent of L-DTTA dissolved in 200 mL MeOH.

  • Nucleation: Cool slowly to 40°C. If no turbidity occurs, seed with 0.1% pure (S)-salt crystals.

  • Crystallization: Ramp temperature down to 0-5°C over 4 hours (0.15°C/min). Rapid cooling traps the (R)-isomer.[1]

  • Filtration: Filter the solid. This is the (S)-enriched salt .

  • Liberation: Suspend salt in DCM/Water; basify with 2N NaOH to pH 12; separate organic layer to isolate (S)-free base.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Q1: My reaction mixture is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The supersaturation level is too high, or the solvent polarity is slightly off, preventing the formation of an ordered lattice. Corrective Actions:

  • The "Cloud Point" Method: Re-heat the oil to dissolution. Add the anti-solvent (e.g., Water or MTBE) dropwise until just cloudy.[1] Add a seed crystal immediately.[1]

  • Switch Solvents: If using MeOH, switch to Isopropanol (IPA) or Ethanol/Ethyl Acetate .[1] The lower polarity of EtOAc often forces tighter crystal packing for lipophilic salts like DTTA.

  • High-Shear Stirring: Increase agitation speed during the cooling ramp to induce nucleation.[1]

Q2: I am getting low yields (<25%) but high purity (>98% ee). Can I improve recovery?

Diagnosis: You are likely losing the product in the mother liquor due to high solubility of the salt. Corrective Actions:

  • Concentration: Reduce solvent volume by 30%.

  • The Pope-Peachey Method: Instead of 1.0 eq of L-DTTA, use 0.5 eq of L-DTTA and 0.5 eq of HCl .

    • Mechanism:[2][3][4][5] The chiral acid (L-DTTA) selectively binds the (S)-amine (forming the less soluble salt), while the mineral acid (HCl) binds the (R)-amine (keeping it in solution).[1] This maximizes the efficiency of the expensive resolving agent.

Q3: My ee% is stuck at 80-85%. Recrystallization isn't helping.

Diagnosis: This is the "Eutectic Trap." The impurity profile of the crystal lattice has stabilized. Corrective Actions:

  • Double Resolution: Liberate the free base (do not just recrystallize the salt). Perform the resolution again from the start.

  • Solvent Swapping: If the first pass was in MeOH, perform the recrystallization in Acetone/Water . Changing the solvation shell can disrupt the inclusion of the (R)-isomer.

Q4: Can I recycle the unwanted (R)-isomer?

Diagnosis: Economic efficiency requires recycling the "wrong" enantiomer.[1] Corrective Actions:

  • Racemization: Isolate the (R)-amine free base.[1] Heat in toluene with catalytic aromatic aldehyde (e.g., benzaldehyde) or strong base (KOtBu) to racemize the chiral center via imine-enamine tautomerization.[1] Recycle the resulting racemate back into Step 1.

Module 3: Visualization of Workflows
Figure 1: The Resolution Logic Tree

Caption: Decision matrix for optimizing chiral resolution based on initial experimental outcomes.

ResolutionLogic Start Start: Racemic 1-(3-piperidinyl)-2-pyrrolidinone Screen Screen Resolving Agents (L-DTTA, D-DTTA, L-Tartaric) Start->Screen Result Check Precipitate Screen->Result Oil Outcome: Oiling Out Result->Oil No Crystal Solid Outcome: Solid Formed Result->Solid Crystal Found FixOil Action: Change Solvent (EtOH/EtOAc) Or Add Seed Crystals Oil->FixOil CheckEE Analyze Purity (Chiral HPLC) Solid->CheckEE FixOil->Result HighEE >95% ee Proceed to Liberation CheckEE->HighEE Success LowEE <80% ee Recrystallize CheckEE->LowEE Failure Pope Optimization: Try Pope-Peachey Method (0.5 eq Chiral Acid + 0.5 eq HCl) LowEE->Pope If Recryst. Fails Pope->Result

Module 4: Analytical Validation

Critical Checkpoint: You cannot optimize what you cannot measure.

  • Method: Chiral HPLC[4][6][7]

  • Column: Daicel Chiralpak AD-H or IC (Immobilized polysaccharide columns are preferred for amines).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The Diethylamine (DEA) is mandatory.[1] Without it, the basic piperidine nitrogen will interact with silanol groups on the column, causing peak tailing that masks the enantiomers.

References
  • BenchChem Technical Support. (2025).[1][6] Resolving Enantiomers of 3-Methylpiperidine: Classical Resolution via Diastereomeric Salt Formation.[1][6]Link[1]

  • AbbVie Inc. (2011).[1] Process for the preparation of JAK inhibitors.[3][8] WO2011068881.[1] (Describes synthesis of Upadacitinib intermediates). Link

  • Coldham, I., et al. (2022).[1][2][4] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Journal of Organic Chemistry, 87, 8819−8823.[1][4] (Provides protocols for resolving substituted piperidines using chiral ligands). Link[1][4]

  • Google Patents. (2002).[1] WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.[1] (Establishes L-DTTA as the preferred agent for 3-substituted piperidines). Link

Sources

Technical Support Center: Stability & Handling of 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride .

Executive Summary: The Stability Profile

1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride (often an intermediate for JAK inhibitors or similar therapeutics) possesses a chiral center at the C3 position of the piperidine ring.

While the hydrochloride salt is configurationally stable in the solid state, the free base is susceptible to racemization through two primary mechanisms:

  • Oxidative Dehydrogenation: Formation of a transient imine/enamine intermediate, particularly in the presence of transition metals or oxidants.

  • Thermal/Radical Stress: High-temperature exposure during basic workup can trigger radical-mediated hydrogen abstraction at the C3 position.

This guide provides protocols to maintain enantiomeric purity (>99% ee) during handling and synthesis.

Troubleshooting Guide (FAQ Format)

Q1: My ee% dropped significantly after neutralizing the HCl salt. What happened?

Diagnosis: You likely exposed the free base to thermal stress or high pH for an extended period. Technical Insight: The C3 proton, while not highly acidic (pKa ~40), becomes vulnerable if the piperidine ring undergoes partial oxidation to an imine (C=N) species. This is accelerated by strong bases (pH > 12) and heat (>40°C). Solution:

  • Switch to a "Cold Neutralization" protocol (see Section 3).

  • Avoid strong inorganic bases (e.g., NaOH, KOH) if possible; prefer carbonates (

    
    ) or hindered organic bases.
    
  • Process Rule: Never store the free base in solution overnight. Use it immediately in the subsequent coupling step.

Q2: I see a "shoulder" peak on my chiral HPLC. Is this the enantiomer?

Diagnosis: Not necessarily. This could be a rotamer or an oxidative impurity . Technical Insight: The pyrrolidinone ring can exhibit restricted rotation, occasionally appearing as split peaks. However, if the area increases over time, it is likely the enantiomer (


-isomer) or a dehydrogenated imine impurity.
Solution: 
  • Run a variable-temperature NMR (VT-NMR) to rule out rotamers.

  • Spike the sample with a known racemic standard to confirm the retention time of the

    
    -enantiomer.
    
Q3: Can I use radical initiators (e.g., AIBN) in subsequent steps without affecting chirality?

Diagnosis: High Risk. Technical Insight: Literature suggests that thiyl or other radicals can abstract the hydrogen at the chiral center of 3-substituted piperidines, leading to planarization and subsequent racemization upon hydrogen return. Solution:

  • If radical chemistry is required, use scavengers or strictly exclude oxygen.

  • Monitor ee% closely before and after any radical-based step.

Standard Operating Procedures (SOPs)

SOP-01: Safe Free-Basing (Enantiomeric Preservation)

Use this protocol when converting the HCl salt to the free base for coupling.

Reagents:

  • 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl

  • 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM)

  • Saturated aqueous

    
     or 
    
    
    
    (cooled to 5°C)

Protocol:

  • Preparation: Cool the organic solvent and the aqueous base solution to 0–5°C in an ice bath.

  • Dissolution: Suspend the HCl salt in the cold organic solvent.

  • Neutralization: Slowly add the cold aqueous base with vigorous stirring. Do not exceed 10°C internal temperature.

  • Separation: Separate phases immediately. Re-extract the aqueous layer once with cold solvent.

  • Drying: Dry the combined organics over anhydrous

    
     (Sodium Sulfate) for <15 minutes. Avoid Magnesium Sulfate (
    
    
    
    ) as its Lewis acidity can sometimes catalyze isomerization in sensitive amines.
  • Utilization: Filter and proceed immediately to the next reaction step. Do not concentrate to dryness unless absolutely necessary (if concentration is required, keep bath temp <30°C).

SOP-02: Enantiomeric Excess Determination

Recommended Analytical Method.

ParameterCondition
Column Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm
Pass Criteria ee > 98.5%

Visualizing the Risk & Workflow

Figure 1: Racemization Pathways & Prevention Strategy

This diagram illustrates the "Danger Zone" where chirality is lost and the "Safe Path" to preserve it.

RacemizationPath cluster_danger DANGER ZONE (Racemization) HCl_Salt HCl Salt (Stable Solid) Free_Base Free Base (Reactive Amine) HCl_Salt->Free_Base Neutralization (pH > 7) Imine Imine Intermediate (Planar/Achiral) Free_Base->Imine Oxidation (O2/Metals) or Heat (>40°C) Coupled_Product Target Product (>99% ee) Free_Base->Coupled_Product Immediate Coupling (Cold, Inert Gas) Racemic Racemic Mixture (50% R / 50% S) Imine->Racemic Reduction/Hydrolysis

Caption: Fig 1. The primary risk of racemization occurs via the oxidative formation of an achiral imine intermediate. Rapid coupling prevents this pathway.

Figure 2: Optimal Workflow for Synthesis

Step-by-step logic flow to ensure process integrity.

Workflow Start Start: 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl Check_1 Is the salt stored dry & cool? Start->Check_1 Action_Dry Dry under vacuum @ 25°C Check_1->Action_Dry No Step_Neut Step 1: Cold Neutralization (0-5°C, NaHCO3) Check_1->Step_Neut Yes Action_Dry->Step_Neut Step_Extract Step 2: Extraction into 2-MeTHF Step_Neut->Step_Extract Check_2 Is storage needed? Step_Extract->Check_2 Risk_Store RISK: Do NOT store free base. Racemization likely. Check_2->Risk_Store Yes Step_React Step 3: Immediate Reaction (e.g., Alkylation/Acylation) Check_2->Step_React No (Proceed Immediately)

Caption: Fig 2. Decision tree emphasizing the "Make-and-Use" philosophy to prevent storage-induced degradation of the chiral center.

References

  • Sigma-Aldrich. 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one Product Specification. (General stability data for piperidinyl-pyrrolidinone class). Link

  • European Patent Office. Process for the preparation of enantiomerically enriched 3-aminopiperidine derivatives. (EP2958894A1). Describes the susceptibility of 3-aminopiperidines to racemization and resolution methods. Link

  • Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine derivatives using enzyme cascades. (Chem. Commun., 2020). Highlights the use of one-pot reactions to prevent racemization of labile intermediates.[1][2] Link

  • BenchChem. Strategies to Prevent Racemization During Peptide Synthesis. (General principles of amide/amine racemization relevant to lactam structures). Link

  • Academia.edu. A Method for the Racemization of 2-Methylpyrrolidine.[3] (Discusses radical-mediated racemization mechanisms in similar chiral heterocycles). Link

Sources

Validation & Comparative

A Guide to the ¹H-NMR Spectroscopic Analysis of 1-(3s)-3-Piperidinyl-2-pyrrolidinone Hydrochloride: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride is a chiral heterocyclic compound featuring both a piperidine and a pyrrolidinone moiety. Such structures are prevalent in biologically active molecules, making them key building blocks in synthesis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as the most powerful technique for determining the detailed molecular structure in solution.

This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride. As a readily available experimental spectrum for this specific salt is not widely published, we will employ a predictive approach grounded in the fundamental principles of NMR and supported by comparative data from analogous structures.[3][4] We will dissect the molecule's constituent parts, predict the chemical shift, multiplicity, and integration for each proton, and present a comprehensive experimental protocol for acquiring high-quality data. This guide is intended for researchers and drug development professionals who require a practical and theoretical understanding of how to approach the NMR analysis of complex heterocyclic systems.

Molecular Structure and Proton Environments

To interpret the ¹H-NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride contains two distinct heterocyclic ring systems connected by a C-N bond. The presence of the hydrochloride salt means the piperidine nitrogen is protonated, existing as a piperidinium ion, which significantly influences the chemical shifts of adjacent protons.

Below is the structure with a systematic numbering scheme for all proton environments. Note that protons on the same carbon can be diastereotopic due to the chiral center at C3' and the rigid nature of the rings, leading to different chemical shifts.

Caption: Structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone with proton labeling.

Predicted ¹H-NMR Spectral Analysis

The spectrum is best analyzed by considering the two ring systems separately. A polar, aprotic deuterated solvent like DMSO-d₆ is recommended for analysis, as it will solubilize the hydrochloride salt and allow for the observation of the N-H protons.[5][6]

A. Pyrrolidinone Ring Protons

The pyrrolidinone ring is a five-membered lactam. The electron-withdrawing amide carbonyl group (C=O) significantly deshields the adjacent protons (H-5).

  • H-5 Protons (CH₂ adjacent to N): These two protons are diastereotopic. They are adjacent to the nitrogen atom of the lactam ring. They are expected to appear as complex multiplets due to coupling with the H-4 protons. Their chemical shift will be around δ 3.2-3.6 ppm .

  • H-3 Protons (CH₂): These protons are adjacent to the chiral center and the carbonyl group. They will be deshielded by the carbonyl group. The signal is anticipated in the range of δ 2.3-2.6 ppm , likely appearing as a complex multiplet.

  • H-4 Protons (CH₂): These protons are beta to both the nitrogen and the carbonyl group and are typically the most shielded of the pyrrolidinone ring protons. They will likely appear as a multiplet around δ 1.9-2.2 ppm .

B. Piperidinium Ring Protons

As a hydrochloride salt, the piperidine nitrogen is protonated (NH₂⁺), causing significant deshielding of the adjacent α-protons (H-2' and H-6'). The signals for this ring are often broad due to conformational flux and potential nitrogen quadrupolar effects.[7]

  • N-H Protons (NH₂⁺): In DMSO-d₆, these protons are observable and are expected to appear as a broad signal far downfield, typically in the range of δ 8.5-9.5 ppm .

  • H-3' Proton (CH attached to Pyrrolidinone N): This is the single methine proton at the chiral center, directly attached to the pyrrolidinone nitrogen. It will be deshielded and is expected to be a multiplet around δ 4.0-4.5 ppm . Its multiplicity will be complex due to coupling with four neighboring protons (H-2' and H-4').

  • H-2' and H-6' Protons (CH₂ adjacent to N⁺): These are the protons alpha to the positively charged nitrogen. They will be significantly deshielded. Due to the chiral center at C3', the two H-2' protons are diastereotopic, as are the two H-6' protons. Expect a series of complex, overlapping multiplets in the region of δ 3.0-3.7 ppm .

  • H-4' and H-5' Protons (CH₂): These methylene groups are more shielded. They will appear as broad, overlapping multiplets in the range of δ 1.6-2.1 ppm .

Comparative Data Summary

To ground our predictions, we compare them with typical chemical shifts for parent piperidine and pyrrolidinone structures. This comparison highlights the influence of the substituents and the protonated state.

Proton EnvironmentPredicted δ (ppm) in Target Molecule (in DMSO-d₆)Typical δ (ppm) in Parent StructureRationale for Shift
Pyrrolidinone Ring
H-5 (-N-CH ₂-CH₂)3.2 - 3.6~3.4 in 2-pyrrolidinoneSimilar environment to parent lactam.
H-3 (-C=O-CH ₂-)2.3 - 2.6~2.2 in 2-pyrrolidinoneSlight downfield shift due to substitution pattern.
H-4 (-CH₂-CH ₂-CH₂-)1.9 - 2.2~2.0 in 2-pyrrolidinoneLeast affected position, similar to parent.
Piperidinium Ring
NH₂⁺8.5 - 9.5N/A (Piperidine ~1.5 ppm for NH)Protonation and salt formation cause a massive downfield shift.[8]
H-3' (CH-N)4.0 - 4.5~2.7 in piperidineStrong deshielding from direct attachment to the electron-withdrawing pyrrolidinone nitrogen.
H-2', H-6' (-N⁺-CH ₂-)3.0 - 3.7~2.8 in piperidineSignificant deshielding due to the adjacent positively charged nitrogen atom.[7]
H-4', H-5' (-CH₂-CH ₂-CH₂-)1.6 - 2.1~1.5 in piperidineModerately deshielded by the inductive effect of the nearby positive charge.

Experimental Protocol for ¹H-NMR Analysis

This protocol ensures the acquisition of a high-quality, reproducible spectrum. Trustworthiness in NMR data comes from meticulous sample preparation and proper instrument setup.[9]

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a 1. Weigh Sample (5-10 mg) b 2. Select Solvent (0.6 mL DMSO-d₆) a->b c 3. Add Internal Standard (Optional: TMS) b->c d 4. Dissolve & Transfer (Vortex, transfer to NMR tube) c->d e 5. Filter if Particulate (Use glass wool pipette) d->e f 6. Insert & Lock (Lock on DMSO-d₆ signal) e->f g 7. Shim (Automated/Manual shimming) f->g h 8. Set Parameters (Pulse angle, acq. time, etc.) g->h i 9. Acquire Spectrum (e.g., 16 scans) h->i j 10. Fourier Transform i->j k 11. Phase Correction j->k l 12. Baseline Correction k->l m 13. Calibrate & Integrate (Set TMS to 0 ppm or solvent peak) l->m

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride into a clean, dry vial.[10]

  • Solvent Selection: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve polar hydrochloride salts and for its high boiling point, which minimizes evaporation.[5]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak of DMSO (δ ~2.50 ppm) is often sufficient and avoids potential reactions with the sample.[9]

  • Dissolution: Tightly cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool packed into the pipette.[9]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Use a standard proton experiment with a 30° or 45° pulse angle to ensure quantitative integration.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm (or TMS to δ 0.00 ppm).

    • Integrate all signals and normalize them to a known proton count (e.g., the single H-3' proton) to determine the relative number of protons for each signal.

Conclusion

The ¹H-NMR analysis of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride presents a fascinating case study in structural elucidation. By breaking down the molecule into its pyrrolidinone and piperidinium components, we can confidently predict the spectral features. The key identifiers for this molecule will be the downfield methine signal (H-3') around 4.0-4.5 ppm, the deshielded piperidinium α-protons (H-2', H-6') above 3.0 ppm, and the very broad NH₂⁺ signal above 8.5 ppm (in DMSO-d₆). A comparative analysis against parent structures validates these predictions and underscores the powerful influence of adjacent functional groups and protonation states on chemical shifts. The provided experimental protocol offers a robust framework for obtaining high-quality, reliable data, which can be further confirmed using 2D-NMR techniques like COSY and HSQC for unambiguous proton-proton and proton-carbon correlations.

References

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure.
  • ¹H NMR chemical shifts of ε-lactams (ppm). ResearchGate. Available at: [Link]

  • Synthesis and characterization of β-Lactam compounds. JOCPR. Available at: [Link]

  • Quantification of Composite β-Lactam / β-Lactamase Inhibitor Antibiotics with Benchtop NMR. Nanalysis. Available at: [Link]

  • ¹H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl₃) and (B) side... ResearchGate. Available at: [Link]

  • NMR Sample Preparation. University of California, San Diego. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. National Library of Medicine. Available at: [Link]

  • ¹H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. VNU University of Science. Available at: [Link]

  • Basics of NMR: Sample preparation and analysis of NMR analysis data. Mesbah Energy. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available at: [Link]

  • 1-((2-indanyl-3-piperidinyl)carbonyl)pyrrolidine hydrochloride. PubChemLite. Available at: [Link]

  • 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride. Mol-Instincts. Available at: [Link]

  • (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. PubChem. Available at: [Link]

  • ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. National Library of Medicine. Available at: [Link]

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

Sources

FTIR Spectral Interpretation Guide: 1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl

[1]

Executive Summary

1-(3S)-3-Piperidinyl-2-pyrrolidinone HCl is a chiral heterocyclic intermediate often utilized in the synthesis of Janus kinase (JAK) inhibitors and nootropic analogs. Its structure comprises a 2-pyrrolidinone (lactam) ring linked to a piperidine ring, stabilized as a hydrochloride salt.[1][2][3]

This guide provides a comparative spectral analysis designed for drug development professionals. It distinguishes the HCl salt from its Free Base precursor (critical for formulation stability) and evaluates FTIR against Raman spectroscopy as an analytical alternative.

Structural & Vibrational Context

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational moieties.[2][3]

  • Moiety A: The Lactam (2-Pyrrolidinone) [1]

    • Contains a tertiary amide (N-substituted).[1][2][3][4]

    • Dominant Feature: Strong Carbonyl (

      
      ) stretching.[1][2][3]
      
  • Moiety B: The Piperidine Ring (HCl Salt) [1]

    • Contains a secondary amine protonated to a secondary ammonium cation (

      
      ).[1][2][3]
      
    • Dominant Feature: Broad, multiple combination bands ("Ammonium Comb") in the high-frequency region, obscuring standard C-H stretches.[1][2][3]

Comparative Analysis: Salt vs. Free Base

The most critical analytical challenge for this molecule is confirming complete salt formation.[2][3] The Free Base is often an oil or low-melting solid, while the HCl salt is a stable crystalline solid.[2][3]

Table 1: Diagnostic Spectral Shift (HCl Salt vs. Free Base)
Vibrational ModeFree Base (Precursor)HCl Salt (Target Product)Diagnostic Value
N-H Stretch Single, sharp band ~3300 cm⁻¹ (Weak)Broad, continuous absorption 2400–3000 cm⁻¹High. The "Ammonium Comb" confirms protonation.[1]
Lactam C=O[1] (Amide I) ~1680–1690 cm⁻¹~1665–1675 cm⁻¹ Medium. Slight redshift due to crystal lattice hydrogen bonding with the chloride ion.[2]
Amine Deformation ~1150 cm⁻¹ (C-N stretch)~1580–1600 cm⁻¹ (NH₂⁺ scissoring)High. Appearance of the ammonium bending mode is definitive.[1]
Fingerprint Region Distinct C-H wagsBroadened/Shifted Low. Often too complex for rapid ID; rely on N-H/C=O regions.[2][3]

Technical Insight: In the HCl salt, the distinct "sharp" N-H stretch of the piperidine disappears. It is replaced by a broad Fermi resonance interaction (overtones of deformation bands) often overlapping with the C-H stretching region (2800–3000 cm⁻¹).[1]

Method Selection: FTIR vs. Raman

While FTIR is the industry standard for identification, Raman spectroscopy offers distinct advantages for this specific scaffold.[2][3][5][6]

Table 2: Performance Comparison
FeatureFTIR (Mid-IR)Raman SpectroscopyRecommendation
Water Interference High. Moisture in hygroscopic HCl salts causes broad O-H interference (~3400 cm⁻¹).[1]Null. Water is a weak Raman scatterer.[2][3]Use Raman for in-situ reaction monitoring in aqueous media.[2][3]
Backbone Specificity Good for Polar Groups (C=O, N-H).[1][2][3]Excellent for C-C and Ring Breathing modes.[2][3]Use Raman to verify the integrity of the piperidine/pyrrolidinone rings.[2]
Polymorph ID Moderate (Fingerprint region).Superior (Lattice modes <200 cm⁻¹).[1][2][3]Use Raman for solid-state form screening.[2][3]
Salt Confirmation Superior (Direct observation of NH₂⁺).[1][2][3]Moderate (Indirect inference).[1][2][3]Use FTIR for QC release of the final salt form.[2][3]

Detailed Spectral Interpretation (FTIR)[1][7]

Region I: High Frequency (3500 – 2400 cm⁻¹)[1]
  • 3500 – 3100 cm⁻¹ (Water/Solvent): Due to the hygroscopic nature of the HCl salt, a broad O-H band from adsorbed water is common here. Do not confuse this with the amine peak.

  • 3000 – 2400 cm⁻¹ (The Ammonium Envelope): This is the "fingerprint" of the salt. You will observe a jagged, broad absorption series extending down to 2400 cm⁻¹.[1][2][3] This is caused by the stretching vibrations of the charged

    
     group interacting with the chloride anion.
    
Region II: The Double Bond Region (1800 – 1500 cm⁻¹)[1]
  • 1670 ± 10 cm⁻¹ (Lactam C=O): The pyrrolidinone carbonyl is a tertiary amide (no N-H on the lactam nitrogen). It appears as a very strong, sharp peak.[1][2][3]

    • Note: If this peak splits, it may indicate the presence of different crystalline polymorphs or a mixture of salt/free base.[3]

  • 1600 – 1580 cm⁻¹ (NH₂⁺ Deformation): A medium-intensity band corresponding to the "scissoring" bending vibration of the protonated piperidine nitrogen.[2] This band is absent in the free base.[2][3]

Region III: Fingerprint (1500 – 600 cm⁻¹)[1]
  • 1460 – 1440 cm⁻¹ (CH₂ Scissoring): Standard methylene deformations from both rings.[1][2][3]

  • 1290 – 1250 cm⁻¹ (C-N Stretch): The C-N bond connecting the pyrrolidinone to the piperidine.

  • ~700 cm⁻¹ (Ring Breathing): Characteristic skeletal vibrations of the 5-membered lactam ring.[2]

Experimental Protocol: Handling Hygroscopic Salts

The HCl salt of 1-(3S)-3-Piperidinyl-2-pyrrolidinone is prone to deliquescence (absorbing moisture until it dissolves).[1] Standard KBr pellets often fail because the grinding process introduces atmospheric water.[2][3]

Recommended Workflow: Diamond ATR (Attenuated Total Reflectance)[1]
  • Instrument Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean.[2][3] Run a background scan (32 scans) to subtract atmospheric

    
     and 
    
    
    .[1][2][3]
  • Sample Loading:

    • Place < 5 mg of the solid HCl salt onto the crystal.[2]

    • CRITICAL: Apply high pressure immediately using the anvil.[2][3] This ensures intimate contact before moisture absorption occurs.[2][3]

  • Acquisition:

    • Resolution: 4 cm⁻¹[1][7]

    • Scans: 16–32 (Speed is prioritized over signal-to-noise to minimize hydration).

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth differences at lower wavenumbers.

Decision Logic & Visualization

Diagram 1: Analytical Method Selection

This flow determines whether FTIR or Raman is the optimal tool based on the sample state.[2]

MethodSelectionStartSample State?SolidCrystalline SolidStart->SolidSolutionAqueous/ReactionStart->SolutionGoal_IDGoal: Identification/QCSolid->Goal_IDGoal_PolyGoal: Polymorph/Crystal FormSolid->Goal_PolyRamanSelect Raman (1064 nm)Solution->RamanNo Water InterferenceFTIRSelect FTIR (ATR)Goal_ID->FTIRBest for Functional GroupsGoal_Poly->RamanBest for Lattice Modes

Caption: Decision tree for selecting between FTIR and Raman based on sample phase and analytical objective.

Diagram 2: Spectral Validation Logic (Salt Formation)

How to interpret the spectrum to confirm the synthesis of the HCl salt.

SpectralLogicInputAcquire FTIR SpectrumCheck1Region 2400-3000 cm⁻¹Broad 'Comb' Present?Input->Check1Result_BaseResult: Free Base (Incomplete)Check1->Result_BaseNo (Sharp peak at 3300)Check2Region 1660-1680 cm⁻¹Single Strong Peak?Check1->Check2Yes (Ammonium Band)Result_SaltCONFIRMED: HCl SaltCheck2->Result_SaltYes (Lactam C=O)Result_MixResult: Mixed/ImpureCheck2->Result_MixSplit/Shifted Peak

Caption: Step-by-step logic for validating the conversion of 1-(3S)-3-Piperidinyl-2-pyrrolidinone to its HCl salt.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Authoritative text on Amine Salt vs. Free Base shifts).

  • Socrates, G. (2001).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3] (Source for Pyrrolidinone Lactam assignments).

  • NIST Chemistry WebBook. IR Spectra of Pyridine/Pyrrolidine Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link] (Used for comparative structural analog data).[1][2][3]

  • Larkin, P. (2011).[1][2][3] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[2][3] (Reference for ATR handling of hygroscopic salts).

  • PubChem Compound Summary. 1-[(3S)-piperidin-3-yl]piperidine and related Pyrrolidinone derivatives. National Center for Biotechnology Information.[2][3] Available at: [Link] (Structural verification).[1][2][3]

Elemental Analysis of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl: A Guide to Expected Values and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the characterization of novel chemical entities, elemental analysis stands as a fundamental technique for confirming the empirical formula of a synthesized compound. This guide provides a comprehensive overview of the expected elemental analysis values for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl, alongside a discussion of experimental considerations and comparisons with alternative analytical methods. As a Senior Application Scientist, the goal is to equip researchers with the necessary framework to interpret their own experimental data with confidence.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN analysis, operates on the principle of combustion. A sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen oxides—are meticulously collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. For a hydrochloride salt, the analysis is often extended to include chlorine.

The significance of this technique lies in its ability to provide a direct measure of the elemental composition of a compound. This data is crucial for:

  • Structural Confirmation: Verifying that the synthesized molecule corresponds to the proposed chemical structure.

  • Purity Assessment: Elemental analysis is highly sensitive to impurities. Deviations from the theoretical values can indicate the presence of residual solvents, starting materials, or byproducts.

Theoretical Elemental Composition of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl

To establish a baseline for experimental comparison, the theoretical elemental composition must first be calculated from the compound's molecular formula. The structure of 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl is as follows:

The molecular formula for 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl is C₉H₁₇ClN₂O .

Based on this formula, the molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Weight: 204.70 g/mol

Table 1: Theoretical Elemental Analysis Values for C₉H₁₇ClN₂O

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0952.81
HydrogenH1.011717.178.39
ChlorineCl35.45135.4517.32
NitrogenN14.01228.0213.69
OxygenO16.00116.007.82

Experimental Considerations and Acceptance Criteria

In practice, experimental results will seldom match theoretical values perfectly due to instrumental limitations and minor sample impurities. A critical aspect of interpreting elemental analysis data is understanding the acceptable range of deviation.

Most scientific journals and regulatory bodies consider experimental values to be in good agreement with the theoretical values if they are within ±0.4% . For high-purity standards, this tolerance may be even tighter.

Factors that can influence experimental results include:

  • Hygroscopicity: The compound may absorb moisture from the atmosphere, leading to a lower than expected percentage for other elements and a higher apparent hydrogen content.

  • Residual Solvents: Solvents used in the final crystallization or purification steps can become trapped in the crystal lattice, altering the elemental composition.

  • Inorganic Impurities: The presence of inorganic salts can affect the combustion process and lead to inaccurate readings.

Comparison with Alternative Analytical Techniques

While elemental analysis is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive characterization of a compound.

Table 2: Comparison of Analytical Techniques for Compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Elemental composition and empirical formula.Provides direct evidence of elemental ratios; excellent for purity assessment.Does not provide information on molecular structure or stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides structural information through fragmentation.May not distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including connectivity and stereochemistry.Provides a comprehensive structural "fingerprint" of the molecule.Less sensitive than MS; may not be suitable for all sample types.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.High resolution and sensitivity for separating and quantifying components in a mixture.Does not provide direct structural information.

Experimental Protocol: Combustion Analysis for CHN

The following is a generalized protocol for the determination of carbon, hydrogen, and nitrogen content in an organic compound via combustion analysis.

  • Sample Preparation:

    • Ensure the sample is homogenous and has been properly dried to remove any residual solvents or moisture. A common method is drying under high vacuum over a desiccant such as phosphorus pentoxide.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard of known elemental composition (e.g., acetanilide).

    • Ensure the combustion and reduction furnaces are at their optimal operating temperatures (typically ~900-1000°C for the combustion furnace).

  • Combustion:

    • The encapsulated sample is introduced into the combustion furnace, where it is rapidly burned in a stream of pure oxygen.

    • The combustion products (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a carrier gas (typically helium) into the reduction furnace.

  • Reduction and Separation:

    • In the reduction furnace (typically containing copper), nitrogen oxides are reduced to N₂ gas.

    • The mixture of gases then passes through a series of traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD).

    • The instrument's software integrates the detector signal for each gas and, based on the initial calibration, calculates the percentage of each element in the original sample.

Workflow for Elemental Analysis

The logical flow of performing and interpreting elemental analysis can be visualized as follows:

Caption: Workflow for Elemental Analysis of a Synthesized Compound.

Conclusion

Elemental analysis is an indispensable technique in synthetic and pharmaceutical chemistry. For 1-(3s)-3-Piperidinyl-2-pyrrolidinone HCl, the theoretical elemental composition provides a crucial benchmark for experimental verification. By understanding the principles of the technique, potential sources of error, and the accepted criteria for data agreement, researchers can confidently utilize elemental analysis to confirm the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts. When combined with other spectroscopic and chromatographic methods, a complete and robust characterization of the molecule can be achieved.

References

  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • CAS Common Chemistry. (n.d.). 1-Pyrrolidinecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1). CAS, a division of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • StudySmarter. (2022). Elemental Analysis: Methods & Examples. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.